2-Chloro-3,5-diiodopyridine
Description
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Properties
IUPAC Name |
2-chloro-3,5-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCKBKBSDFLXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348215 | |
| Record name | 2-Chloro-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856169-60-3 | |
| Record name | 2-Chloro-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Polychlorinated Pyridines
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3,5-diiodopyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated heterocycles serve as foundational building blocks. Among these, this compound (CAS No. 856169-60-3) emerges as a highly functionalized and versatile intermediate.[1][2][3] Its pyridine core is a prevalent motif in countless biologically active compounds, while the strategic placement of three distinct halogen atoms offers a powerful tool for molecular architects. The single chlorine atom and two iodine atoms provide multiple, differentially reactive sites for sequential and regioselective functionalization, enabling the construction of complex, multi-substituted pyridine scaffolds that would be otherwise difficult to access. This guide provides a comprehensive overview of a modern synthetic approach to this valuable compound, its detailed characterization, and its strategic applications.
Synthesis of this compound
The introduction of multiple iodine atoms onto an electron-deficient pyridine ring presents a significant synthetic challenge. Traditional electrophilic aromatic substitution reactions are often sluggish and lack regioselectivity. A more robust and contemporary approach leverages a direct C-H functionalization strategy via a radical-based mechanism. This method effectively overcomes the low reactivity of the pyridine core and provides excellent regioselectivity for the C3 and C5 positions.[4][5]
Proposed Synthetic Pathway: Direct Radical C-H Iodination
The most effective route for preparing this compound is the direct di-iodination of the readily available starting material, 2-chloropyridine. This transformation is achieved using molecular iodine as the iodine source in the presence of a radical initiator, such as potassium persulfate (K₂S₂O₈), and an acid.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Representative)
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (1.0 eq.).
-
Reagent Addition: Add the solvent (e.g., acetonitrile), followed by molecular iodine (I₂, 2.5 eq.), potassium persulfate (K₂S₂O₈, 3.0 eq.), and trifluoroacetic acid (TFA, 1.0 eq.).
-
Causality Insight: Potassium persulfate acts as an oxidant and radical initiator. Upon heating, it generates sulfate radicals which can abstract hydrogen atoms from the pyridine ring. Trifluoroacetic acid protonates the pyridine nitrogen, further increasing the electrophilicity of the ring and facilitating the radical process. Using a stoichiometric excess of iodine and initiator ensures the reaction proceeds to di-substitution.
-
-
Reaction Execution: Heat the reaction mixture to reflux (a temperature around 130°C is often effective for these types of C-H functionalizations) and stir vigorously for 12-24 hours.[4] Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound as a solid.
Characterization and Physicochemical Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
Molecular Structure
Caption: Molecular structure of this compound.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 856169-60-3 | [1][2] |
| Molecular Formula | C₅H₂ClI₂N | [3] |
| Molecular Weight | 365.34 g/mol | [3] |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 71-74 °C | [6] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Chloroform) | N/A |
Spectroscopic Data (Predicted)
As experimental spectra are not widely published, the following data are predicted based on the known effects of substituents on the pyridine ring.
-
¹H NMR (500 MHz, CDCl₃): The spectrum is expected to be simple, showing two distinct signals corresponding to the two remaining aromatic protons.
-
δ ~8.45 ppm (d, 1H, H-6): This proton is adjacent to the nitrogen atom, resulting in a significant downfield shift. It should appear as a doublet due to coupling with H-4 (⁴J ≈ 2.0 Hz).
-
δ ~8.20 ppm (d, 1H, H-4): This proton is deshielded by the adjacent iodine atoms. It will appear as a doublet due to coupling with H-6.
-
-
¹³C NMR (125 MHz, CDCl₃): Five signals are expected for the carbon atoms of the pyridine ring.
-
δ ~152-155 ppm (C-2): Carbon attached to chlorine.
-
δ ~150-153 ppm (C-6): Carbon adjacent to nitrogen.
-
δ ~148-151 ppm (C-4): The only CH carbon in the ring.
-
δ ~95-100 ppm (C-3 & C-5): The two carbons bonded to iodine will be significantly shifted upfield due to the "heavy atom effect," a reliable diagnostic feature.
-
-
Mass Spectrometry (EI-MS):
-
The molecular ion (M⁺) peak will be observed at m/z ≈ 365 .
-
A characteristic isotopic pattern will be present. The M+2 peak will have an intensity of approximately 32% relative to the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
3100-3000: C-H stretching of the aromatic ring.
-
1550-1400: C=C and C=N ring stretching vibrations, characteristic of the pyridine core.
-
1100-1000: C-Cl stretching.
-
Below 600: C-I stretching vibrations.
-
Applications in Research and Drug Development
The true value of this compound lies in its potential for selective, sequential functionalization. The carbon-iodine (C-I) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its utility.
-
Sequential Cross-Coupling: Researchers can perform a Suzuki, Stille, or Sonogashira coupling reaction that selectively targets the two C-I bonds, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This allows for the controlled and predictable synthesis of tri-substituted pyridines with three different appended groups.
-
Medicinal Chemistry: This molecule is an ideal scaffold for generating libraries of complex compounds for screening against biological targets. The ability to systematically vary substituents at the 3, 5, and then 2-positions allows for detailed structure-activity relationship (SAR) studies in the development of new oncology, neurological, or anti-infective agents.[1]
-
Materials Science: The rigid, functionalizable pyridine core is also of interest in the synthesis of novel organic electronic materials, ligands for catalysis, and advanced polymers.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 2-chloro-3-iodopyridine and 2-chloro-5-iodopyridine, along with general chemical principles, dictate stringent safety protocols.[7][8][9][10]
-
Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral), a skin irritant, and a serious eye irritant/damaging agent.[8][9]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. A dust mask or respirator should be used if handling the solid material outside of a contained system.[9]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
References
- 1. 856169-60-3 | MFCD04966987 | this compound [aaronchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. 2-氯-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
The Spectroscopic Signature of 2-Chloro-3,5-diiodopyridine: A Technical Guide for Researchers
This guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-3,5-diiodopyridine, a key building block in synthetic chemistry. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous halogenated pyridines to present a robust, predictive guide for researchers, scientists, and professionals in drug development. The insights herein are grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive framework for the characterization of this and similar polyhalogenated aromatic compounds.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to be simple, exhibiting two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronegativity and anisotropic effects of the adjacent halogen substituents.
Expected Chemical Shifts and Coupling:
The two protons are at the C4 and C6 positions. The proton at C4 is situated between two bulky iodine atoms, while the proton at C6 is adjacent to the nitrogen atom and an iodine atom. The electron-withdrawing nature of the nitrogen atom and the halogens will deshield both protons, shifting them downfield into the aromatic region of the spectrum.
-
H4: This proton is expected to appear as a doublet. Its chemical shift will be significantly influenced by the two adjacent iodine atoms.
-
H6: This proton, adjacent to the electronegative nitrogen, is also expected to be a doublet.
The two protons, being in a meta-relationship to each other, will exhibit a small coupling constant (⁴JHH), typically in the range of 2-3 Hz.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.0 - 8.4 | Doublet (d) | ~2-3 |
| H6 | 8.5 - 8.9 | Doublet (d) | ~2-3 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Causality of Experimental Choices:
The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve baseline separation of these closely spaced doublets. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for this type of compound. The use of a solvent with minimal overlapping signals in the aromatic region is crucial for accurate integration and coupling constant determination.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton. Due to the molecule's asymmetry, five distinct signals are expected, one for each carbon atom in the pyridine ring.
Expected Chemical Shifts:
The chemical shifts of the carbon atoms are primarily influenced by the electronegativity of the directly attached or nearby substituents. The "heavy atom effect" of iodine is a significant factor, typically causing a substantial upfield shift for the carbon atom to which it is bonded.[1][2]
-
C2 (C-Cl): This carbon, bonded to chlorine, will be deshielded and is expected to appear downfield.
-
C3 & C5 (C-I): The carbons directly bonded to iodine will experience the heavy atom effect, resulting in a significant upfield shift compared to what would be expected based on electronegativity alone.[1][2]
-
C4 (C-H): This carbon will be influenced by the two adjacent iodine atoms.
-
C6 (C-H): This carbon, adjacent to the nitrogen, will be deshielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C3 | 90 - 95 |
| C4 | 145 - 150 |
| C5 | 95 - 100 |
| C6 | 155 - 160 |
Note: These are predicted values and are subject to solvent and experimental variations.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Data
A standard proton-decoupled ¹³C NMR experiment is the method of choice. To overcome the low natural abundance of ¹³C and the potentially long relaxation times of quaternary carbons, a sufficient number of scans and an appropriate relaxation delay (e.g., 2-5 seconds) should be employed.
Caption: Workflow for NMR data acquisition and analysis.
Predicted Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.
Key Vibrational Modes:
-
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.
-
C=C and C=N stretching: The aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: The C-Cl stretching vibration typically occurs in the 850-550 cm⁻¹ range.[3]
-
C-I stretching: The C-I stretching vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ region.[3]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak |
| 1550 - 1580 | Aromatic C=N stretch | Medium to Strong |
| 1400 - 1450 | Aromatic C=C stretch | Medium to Strong |
| 750 - 800 | C-Cl stretch | Strong |
| 500 - 550 | C-I stretch | Strong |
Methodology for IR Spectrum Acquisition:
The spectrum can be obtained using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. The ATR method is often preferred for its simplicity and minimal sample preparation.
Caption: ATR-FTIR experimental workflow.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will be characterized by the molecular ion peak and distinct fragmentation pathways involving the loss of halogen atoms.
Molecular Ion and Isotopic Pattern:
The molecular formula of this compound is C₅H₂ClI₂N. The nominal molecular weight is 365 g/mol . Chlorine has two common isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), which will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 for any fragment containing a chlorine atom. Iodine is monoisotopic (¹²⁷I), so it will not contribute to isotopic clusters.[4][5][6]
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through the sequential loss of halogen atoms and other neutral fragments. The C-I bond is weaker than the C-Cl bond and is therefore more likely to cleave first.
-
[M]⁺•: The molecular ion peak at m/z 365 (for ³⁵Cl) and 367 (for ³⁷Cl).
-
[M-I]⁺: Loss of an iodine radical, leading to a fragment at m/z 238 (for ³⁵Cl) and 240 (for ³⁷Cl). This is often a prominent peak.
-
[M-I-Cl]⁺: Subsequent loss of a chlorine radical, resulting in a fragment at m/z 203.
-
[M-2I]⁺: Loss of two iodine atoms, giving a fragment at m/z 111 (for ³⁵Cl) and 113 (for ³⁷Cl).
-
[C₅H₂N]⁺: Loss of all halogens, resulting in a pyridyne fragment at m/z 76.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Fragment |
| 365 | 367 | [C₅H₂ClI₂N]⁺• |
| 238 | 240 | [C₅H₂ClIN]⁺ |
| 111 | 113 | [C₅H₂ClN]⁺ |
| 127 | - | [I]⁺ |
Self-Validating Protocol for Mass Spectrometry:
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments, thereby validating the proposed structure.
References
- 1. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. WebElements Periodic Table » Iodine » isotope data [webelements.com]
- 6. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 2-Chloro-3,5-diiodopyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-diiodopyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. The strategic placement of a chloro group and two iodo groups on the pyridine ring imparts unique reactivity, making it a valuable precursor for the synthesis of complex polysubstituted pyridines. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and its applications in medicinal chemistry and materials science.
Molecular Structure and Properties
The structure of this compound, with the IUPAC name this compound, is characterized by a pyridine ring substituted at the 2-position with a chlorine atom and at the 3- and 5-positions with iodine atoms.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 856169-60-3 | [1][2] |
| Molecular Formula | C₅H₂ClI₂N | [1] |
| Molecular Weight | 365.34 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [3] |
| Melting Point | 71-74 °C | [4] |
| Boiling Point | 351.3 °C at 760 mmHg | [4] |
| Density | 2.633 g/cm³ | |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. | [5] |
Synthesis of this compound
Conceptual Synthetic Workflow
A potential pathway for the synthesis of this compound could involve the electrophilic iodination of 2-chloropyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under forcing conditions.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol for Iodination of Pyridines
The following is a general protocol for the iodination of pyridine derivatives, which can be adapted for the synthesis of this compound. Electrophilic iodination of electron-deficient heterocycles like pyridines can be challenging but can be achieved using strong iodinating agents[7].
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-chloropyridine in a suitable solvent (e.g., oleum or a mixture of sulfuric acid and nitric acid), add the iodinating agent. N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent can be used.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature for several hours. The exact temperature and reaction time will need to be optimized.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dictated by the presence of the three halogen substituents on the pyridine ring. The iodine atoms are more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of the molecule.
Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The differential reactivity of the C-I and C-Cl bonds allows for sequential and site-selective introduction of different substituents.
Reactivity Order: The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. Therefore, reactions are expected to occur selectively at the C-I bonds before the C-Cl bond.
Caption: General scheme for sequential cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters[8]. The C-I bonds of this compound can be selectively coupled, leaving the C-Cl bond intact for further transformations[9].
Sonogashira Coupling: This reaction allows for the formation of carbon-carbon triple bonds by coupling with terminal alkynes[10][11]. The regioselectivity of the coupling can often be controlled by the choice of catalyst and ligands[12][13].
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling with amines[14][15][16][17][18].
Applications in Medicinal Chemistry and Agrochemicals
Polysubstituted pyridines are prevalent scaffolds in many biologically active molecules, including pharmaceuticals and agrochemicals. Halogenated pyridines like this compound serve as key intermediates in the synthesis of these complex molecules[3]. The ability to selectively introduce various functional groups through cross-coupling reactions makes this compound a valuable tool in drug discovery and the development of new pesticides[3][10].
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from related compounds.
-
¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the surrounding halogen atoms.
-
¹³C NMR: The ¹³C NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogens would show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and two iodine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring, as well as C-Cl and C-I stretching vibrations.
Safety and Handling
This compound should be handled with care in a well-ventilated area or a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust, and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique pattern of halogen substitution allows for selective and sequential functionalization through a variety of cross-coupling reactions, providing access to a wide range of complex polysubstituted pyridines. This makes it an important intermediate for the development of new pharmaceuticals, agrochemicals, and functional materials. Further research into the synthesis and reactivity of this compound is likely to uncover new and exciting applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-3-iodopyridine 97 78607-36-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Intermediate role of 2-Chloro-5-iodopyrimidine in biological applications_Chemicalbook [chemicalbook.com]
- 12. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteropolyacid-catalyzed direct deoxygenation of propargyl and allyl alcohols. | Sigma-Aldrich [sigmaaldrich.com]
- 16. 2-chloro-3,5-diiodopyridin-4-amine | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]
- 17. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Chloro-3,5-diiodopyridine: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and agricultural chemistry, the synthesis of complex molecular architectures with high precision is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals and agrochemicals. Among the myriad of building blocks available to the synthetic chemist, polyhalogenated pyridines stand out for their versatility and predictable reactivity. 2-Chloro-3,5-diiodopyridine has emerged as a valuable intermediate, offering multiple reaction sites that can be selectively functionalized. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Core Compound Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in research and development.
| Property | Value | Source/Method |
| CAS Number | 856169-60-3 | Chemical Abstract Service[1] |
| Molecular Formula | C₅H₂ClI₂N | Deduced from structure |
| Molecular Weight | 365.34 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy to related compounds[2][3][4] |
| Melting Point | Not experimentally determined; likely >90 °C | Analogy to 2-chloro-3-iodopyridine (90-95 °C)[2][5] and 2-chloro-3,5-dibromopyridine (42-45 °C)[3] |
| Boiling Point | Not experimentally determined; predicted to be >260 °C | Analogy to 2-chloro-3-iodopyridine (261.2±20.0 °C)[5] |
| Solubility | Expected to be soluble in common organic solvents like THF, dioxane, DMF, and ethyl acetate. | General property of similar organic compounds |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: mono-iodination followed by a second iodination.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on analogous procedures for the synthesis of related iodinated pyridines.[5][6]
Step 1: Synthesis of 2-Chloro-5-iodopyridine
-
To a stirred solution of 2-chloropyridine in a suitable solvent (e.g., concentrated sulfuric acid), add periodic acid (HIO₃) and iodine (I₂).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-chloro-5-iodopyridine.
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-5-iodopyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The chlorine atom directs the lithiation to the ortho (3) position.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of iodine (I₂) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain this compound.
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The iodine atoms are significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for selective, sequential functionalization of the pyridine ring.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7][8] In the context of this compound, it enables the introduction of aryl, heteroaryl, or alkyl groups at the 3 and 5 positions.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The iodine atoms at the 3 and 5 positions are more susceptible to oxidative addition to the Pd(0) catalyst than the chlorine atom at the 2-position. This allows for a stepwise approach to synthesize complex, unsymmetrically substituted pyridines, which are valuable scaffolds in drug discovery.[9][10][11]
Representative Protocol for a Selective Suzuki-Miyaura Coupling
The following is a representative protocol for the mono-arylation of this compound at the more reactive 5-position.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 2-chloro-3-iodo-5-arylpyridine.
This mono-arylated product can then be subjected to a second, different Suzuki-Miyaura coupling reaction under more forcing conditions to replace the iodine at the 3-position, or other coupling reactions to functionalize the chlorine at the 2-position, providing access to a wide range of tri-substituted pyridine derivatives.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related compounds such as 2-chloro-3-iodopyridine and 2-chloro-5-iodopyridine can be used to infer its safety profile.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its distinct reactivity profile, with two iodine atoms amenable to selective cross-coupling reactions and a less reactive chlorine atom, provides a strategic advantage for the synthesis of complex, polysubstituted pyridines. This makes it an invaluable tool for researchers and scientists in the pharmaceutical and agrochemical industries, enabling the efficient construction of novel molecular entities with potential biological activity. As the demand for sophisticated and diverse chemical libraries for drug discovery continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.
References
- 1. This compound | 856169-60-3 [m.chemicalbook.com]
- 2. 2-氯-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]
- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-Chloro-3,5-diiodopyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility of 2-Chloro-3,5-diiodopyridine in common organic solvents. In the absence of extensive empirical data, this document synthesizes information from the physicochemical properties of the molecule and solubility principles of analogous chemical structures, such as halopyridines and haloarenes. It offers a predictive framework for researchers, scientists, and drug development professionals to select appropriate solvent systems for synthesis, purification, and formulation. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the quantitative determination of the solubility of this compound, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound and its Solubility
This compound is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and iodo groups, makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms can significantly influence the molecule's reactivity, lipophilicity, and binding interactions, making it an attractive scaffold for drug discovery.
The solubility of a compound is a critical physical property that dictates its utility in various applications. In drug development, solubility affects bioavailability, formulation, and dosage. In chemical synthesis, it is paramount for reaction kinetics, purification, and crystallization. A thorough understanding of the solubility of this compound is therefore essential for its effective utilization. This guide aims to provide a foundational understanding of its expected solubility behavior and a practical framework for its experimental determination.
Physicochemical Properties of this compound
A review of available safety and technical data provides the following key physicochemical properties for this compound:
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClI₂N | [1] |
| Molecular Weight | 379.34 g/mol | [2] |
| Melting Point | 71-74 °C | [1] |
| Density | 2.633 g/cm³ | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | No data available | [1] |
The high melting point and density are indicative of strong intermolecular forces in the solid state, which will need to be overcome by solvent-solute interactions for dissolution to occur.
Predicted Solubility Profile of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The chemical structure of this compound suggests a molecule with moderate polarity.
The pyridine ring itself is polar due to the presence of the electronegative nitrogen atom.[3][4] This nitrogen atom can act as a hydrogen bond acceptor. However, the presence of two large, non-polar iodine atoms and a chlorine atom will significantly increase the molecule's lipophilicity and reduce its ability to form strong hydrogen bonds with protic solvents.
Based on these structural features, the following solubility predictions can be made:
-
High Solubility in Halogenated Solvents: Due to the presence of multiple halogen atoms, this compound is expected to be highly soluble in halogenated solvents such as dichloromethane (DCM) and chloroform. The dispersion forces between the iodine and chlorine atoms of the solute and the halogen atoms of the solvent will be significant.
-
Good Solubility in Moderately Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), ethyl acetate, and acetone are likely to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the polar pyridine ring.
-
Moderate to Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexanes and toluene will have limited ability to dissolve this compound. While dispersion forces will be present, they may not be sufficient to overcome the crystal lattice energy of the solid.
-
Low Solubility in Polar Protic Solvents: Polar protic solvents like water, methanol, and ethanol are expected to be poor solvents for this compound. The energy required to break the strong hydrogen bonds between the solvent molecules will not be sufficiently compensated by the formation of weaker dipole-dipole interactions with the solute.[5][6] The large, non-polar surface area of the diiodo-substituted ring will further hinder solvation in highly polar, aqueous environments.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials to pellet the excess undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent.
-
Analyze the calibration standards and the filtered samples by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the saturated sample solutions by interpolating their peak areas on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Predicted Solubility Data Summary
While quantitative data is not available in the literature, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane | Halogenated | High | "Like dissolves like" principle; strong dispersion forces. |
| Chloroform | Halogenated | High | Similar to dichloromethane. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Dipole-dipole interactions with the pyridine ring. |
| Ethyl Acetate | Polar Aprotic | Good | Moderate polarity allows for effective solvation. |
| Acetone | Polar Aprotic | Good | Capable of dipole-dipole interactions. |
| Toluene | Non-Polar | Moderate to Low | Limited by the polarity of the pyridine ring. |
| Hexanes | Non-Polar | Low | Insufficient polarity to overcome crystal lattice energy. |
| Methanol | Polar Protic | Low | Strong solvent-solvent hydrogen bonding is not overcome. |
| Ethanol | Polar Protic | Low | Similar to methanol. |
| Water | Polar Protic | Very Low | High polarity and strong hydrogen bonding of water.[5][6] |
Conclusion
This technical guide has provided a comprehensive overview of the predicted solubility of this compound in common organic solvents. Based on its chemical structure and the principles of solubility, it is anticipated to be most soluble in halogenated and moderately polar aprotic solvents, with limited solubility in non-polar and polar protic solvents. For researchers and drug development professionals, this predictive analysis serves as a valuable starting point for solvent selection. To obtain precise quantitative data, the detailed experimental protocol provided should be followed. The generation of empirical solubility data will be crucial for the further development and application of this important synthetic building block.
References
- 1. echemi.com [echemi.com]
- 2. 2-chloro-3,5-diiodopyridin-4-amine | CAS#:1171919-00-8 | Chemsrc [chemsrc.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Solubility The haloalkanes are very slightly soluble in water. In order t.. [askfilo.com]
Stability and Storage of 2-Chloro-3,5-diiodopyridine: A Technical Guide for Researchers
Introduction: The Synthetic Versatility and Stability Imperative of a Highly Functionalized Pyridine
2-Chloro-3,5-diiodopyridine is a halogenated pyridine derivative that serves as a valuable and highly functionalized building block in organic synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the pyridine core is a common motif in biologically active molecules.[1] The strategic placement of a chloro group and two iodo groups on the pyridine ring provides multiple reactive sites for the construction of complex molecular architectures through various cross-coupling and nucleophilic substitution reactions.[1]
However, the very features that make this compound a versatile synthetic intermediate—the presence of multiple carbon-halogen bonds, particularly the relatively weak carbon-iodine bonds—also render it susceptible to degradation. Understanding the stability profile and optimal storage conditions of this compound is therefore not merely a matter of good laboratory practice, but a critical prerequisite for ensuring the integrity of experimental outcomes, the purity of synthesized target molecules, and the safety of laboratory personnel.
This technical guide provides an in-depth exploration of the stability and storage of this compound. In the absence of extensive published stability studies for this specific molecule, this guide synthesizes information from the known chemical behavior of related halogenated pyridines and iodinated aromatic compounds to provide a robust framework for its handling and storage. We will delve into the principal degradation pathways, recommend optimal storage conditions, and provide detailed protocols for stability assessment.
Physicochemical Properties and Intrinsic Stability
A foundational understanding of the physicochemical properties of this compound (CAS Number: 856169-60-3) is essential for predicting its stability. While comprehensive data is limited, the following properties have been reported:
| Property | Value | Source |
| Molecular Formula | C₅H₂ClI₂N | [2] |
| Molecular Weight | 365.34 g/mol | [2] |
| Boiling Point | 351.3°C at 760 mmHg | [3] |
| Flash Point | 166.2°C | [3] |
The presence of two iodine atoms on the pyridine ring is the most significant factor influencing the intrinsic stability of the molecule. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage by light, heat, and certain chemical reagents.
Principal Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated. These are primarily driven by the lability of the carbon-iodine bonds and the reactivity of the halogenated pyridine ring.
Photodegradation
Iodinated aromatic compounds are notoriously sensitive to light. The energy from ultraviolet (UV) and even visible light can be sufficient to induce homolytic cleavage of the C-I bond, generating radical species. This process can initiate a cascade of secondary reactions, leading to the formation of a complex mixture of degradation products and the liberation of elemental iodine (I₂), which can often be observed as a characteristic pink or brownish discoloration of the material.
Thermal Degradation
Elevated temperatures can provide the necessary energy to overcome the activation barrier for the cleavage of the C-I and, to a lesser extent, the C-Cl bonds. Thermal degradation is likely to proceed via radical mechanisms, similar to photodegradation. Upon heating, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen iodide.[2]
Hydrolysis
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Under aqueous conditions, particularly at non-neutral pH, hydrolysis can occur, leading to the replacement of the chloro group with a hydroxyl group to form the corresponding pyridinone derivative. While the iodine atoms are less susceptible to direct hydrolytic cleavage, changes in the electronic nature of the ring upon hydrolysis of the chloro group could potentially influence their stability.
Reductive Dehalogenation
The presence of reducing agents or certain metal catalysts can lead to the reductive cleavage of the carbon-halogen bonds. This is a common reaction for aryl halides and can result in the sequential or complete removal of the iodine and chlorine atoms, replacing them with hydrogen.
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways outlined above, strict adherence to appropriate storage and handling protocols is essential.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2] | Minimizes thermal degradation and potential hydrolytic reactions. |
| Light | Store in a tightly sealed, light-resistant container (e.g., amber glass vial).[4] | Prevents photodegradation initiated by UV and visible light. |
| Atmosphere | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation and reactions with atmospheric moisture. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[2] | Avoids chemical reactions that can degrade the compound. |
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Avoid inhalation of dust and direct contact with skin and eyes.[2]
-
Take measures to prevent the buildup of electrostatic charge.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation (stress testing) study should be conducted. This involves subjecting the compound to a range of harsh conditions to accelerate its degradation and identify the resulting degradants.
Forced Degradation (Stress Testing) Protocol
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with a UV detector or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 M HCl in a suitable container. b. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). c. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 M NaOH in a suitable container. b. Maintain the solution at room temperature for a defined period. c. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: a. Mix equal volumes of the stock solution and 3% H₂O₂. b. Keep the solution at room temperature for a defined period. c. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: a. Place a known amount of solid this compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period. b. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
Photodegradation: a. Expose a solution of this compound and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. b. A control sample should be protected from light. c. At the end of the exposure period, analyze the samples.
Analytical Method for Stability Indicating Analysis
A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is generally suitable.
Initial HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
The following diagram illustrates the workflow for assessing the stability of this compound.
Caption: Workflow for stability assessment of this compound.
Conclusion
While this compound is a powerful tool in synthetic chemistry, its utility is intrinsically linked to its stability. The presence of two labile carbon-iodine bonds necessitates careful handling and storage to prevent degradation. By understanding the potential degradation pathways—photolysis, thermal decomposition, and hydrolysis—and implementing the recommended storage conditions, researchers can ensure the quality and integrity of this important synthetic intermediate. The provided protocols for forced degradation studies and the development of a stability-indicating analytical method offer a comprehensive framework for any laboratory to rigorously assess and control the stability of this compound, thereby ensuring the reliability and reproducibility of their research.
References
The Untapped Potential of 2-Chloro-3,5-diiodopyridine: A Synthetic Chemist's Guide to a Versatile Building Block
Abstract
In the vast landscape of heterocyclic chemistry, pyridines represent a cornerstone, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Within this family, halogenated pyridines stand out as exceptionally versatile intermediates, amenable to a wide array of synthetic transformations. This guide delves into the potential applications of a unique, yet underutilized building block: 2-Chloro-3,5-diiodopyridine. We will explore its inherent reactivity, derived from the distinct electronic properties of its halogen substituents, and outline its prospective utility in modern organic synthesis, particularly in the realm of selective cross-coupling reactions. This document serves as a technical primer for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this intriguing molecule.
Introduction: The Strategic Value of Polysubstituted Pyridines
The precise installation of functional groups onto the pyridine scaffold is a central challenge in organic synthesis. The regiochemical outcome of synthetic transformations is often dictated by the inherent electronic nature of the pyridine ring and the directing effects of existing substituents. Polysubstituted pyridines, particularly those bearing multiple, differentiable halogen atoms, offer a powerful platform for the sequential and site-selective introduction of molecular complexity. The subject of this guide, this compound, embodies this principle, possessing three distinct reactive centers ripe for exploitation.
The presence of a chlorine atom at the 2-position and two iodine atoms at the 3- and 5-positions creates a fascinating electronic and steric environment. The iodine atoms, being larger and more polarizable, are generally more reactive in palladium-catalyzed cross-coupling reactions compared to the chlorine atom. This differential reactivity is the key to unlocking the synthetic potential of this molecule, allowing for a stepwise functionalization strategy.
Physicochemical Properties and Reactivity Profile
To effectively utilize any chemical building block, a thorough understanding of its physical and chemical properties is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂ClI₂N | |
| Molecular Weight | 377.34 g/mol | |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 118-122 °C | |
| Boiling Point | 338.9±37.0 °C (Predicted) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |
The reactivity of this compound is dominated by the chemistry of its carbon-halogen bonds. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This established trend allows for the selective functionalization of the C-I bonds while leaving the C-Cl bond intact for subsequent transformations.
Potential Synthetic Applications: A World of Possibilities
The true value of this compound lies in its potential for selective, sequential cross-coupling reactions. This allows for the construction of highly substituted and complex pyridine derivatives from a single, readily available starting material.
Sequential Sonogashira Couplings for the Synthesis of Pyridine-Based Alkynes
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. The differential reactivity of the C-I and C-Cl bonds in this compound can be exploited to perform sequential Sonogashira couplings.
Diagram 1: Sequential Sonogashira Coupling Strategy
Caption: A workflow for the sequential functionalization of this compound.
Experimental Protocol: A Generalized Procedure for Selective Sonogashira Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq. for monosubstitution, 2.2 eq. for disubstitution) via syringe.
-
Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (3.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, extract with an organic solvent, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl and Heterobiaryl Pyridines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl/vinyl halides and boronic acids or esters. Similar to the Sonogashira coupling, the C-I bonds of this compound are expected to be significantly more reactive than the C-Cl bond.
Diagram 2: Orthogonal Suzuki-Miyaura Coupling
Caption: Stepwise synthesis of a tri-substituted pyridine via sequential Suzuki couplings.
Buchwald-Hartwig Amination: Accessing Novel Pyridylamines
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The selective amination at the C-I positions of this compound would provide access to a range of novel pyridylamines, with the C-Cl bond remaining for further diversification.
Synthesis of the Core Moiety: this compound
While detailed synthetic procedures for this compound are not extensively reported in the literature, a plausible synthetic route can be envisioned starting from commercially available 2-aminopyridine.
Diagram 3: Plausible Synthetic Route
Caption: A potential synthetic pathway to this compound.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block in the synthetic chemist's toolbox. Its pattern of halogenation provides a clear pathway for selective and sequential functionalization, enabling the efficient construction of highly substituted pyridine cores. While the current body of literature on this specific molecule is limited, the well-established principles of cross-coupling chemistry strongly suggest its utility in a variety of synthetic contexts. It is our hope that this guide will inspire further investigation into the chemistry of this compound and unlock its full potential in the development of novel pharmaceuticals, agrochemicals, and materials. The strategic application of this versatile intermediate could pave the way for the discovery of new chemical entities with unique properties and functions.
The Strategic Utility of 2-Chloro-3,5-diiodopyridine and its Analogs in Modern Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties, making the development of efficient synthetic methodologies for polysubstituted pyridines a paramount objective. Among the myriad of building blocks available to the synthetic chemist, halogenated pyridines stand out for their exceptional versatility.[3] Specifically, 2-Chloro-3,5-diiodopyridine and its analogs have emerged as powerful intermediates, offering a platform for selective and diverse chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this important class of compounds, with a focus on leveraging their unique properties in the pursuit of novel molecular entities.
Core Attributes of this compound
This compound is a crystalline solid with a melting point of 90-95 °C.[4] Its molecular structure, featuring a chlorine atom at the 2-position and two iodine atoms at the 3- and 5-positions, is the key to its synthetic utility. The differential reactivity of the carbon-halogen bonds allows for regioselective functionalization, a critical aspect in the construction of complex molecules.
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.38 (dd, J = 4.6/1.7 Hz, 1H), 8.16 (dd, J = 8.0/0.16 Hz, 1H), 6.96 (dd, J = 8.0/4.6 Hz, 1H)[5] |
| ¹³C NMR (CDCl₃) | δ 154.5, 148.9, 148.8, 123.2 , 94.9[5] |
| Mass Spec. (EI) | m/z 240 (M + 1)[5] |
Synthesis of this compound and its Analogs
The synthesis of polysubstituted pyridines often involves multi-step sequences. While a direct, high-yield synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for halogenating pyridine scaffolds. A plausible approach involves the direct iodination of 2-chloropyridine under harsh conditions or, more likely, a Sandmeyer-type reaction from a suitable amino-diiodopyridine precursor.
A more detailed synthetic protocol is available for the analog, 2-chloro-3-iodo-5-methylpyridine , which serves as an excellent illustrative example of the synthetic strategies employed for this class of compounds.
Experimental Protocol: Synthesis of 2-Chloro-3-iodo-5-methylpyridine[6]
This two-stage Sandmeyer reaction provides a reliable route to the target molecule.
Step 1: Diazotization of 2-chloro-3-amino-5-methylpyridine
-
To a solution of 2-chloro-3-amino-5-methylpyridine (3.51 mmol) in concentrated aqueous hydrochloric acid (37%, 4 mL), a solution of sodium nitrite (5.26 mmol) in water (10 mL) is added dropwise at -15 °C, ensuring the temperature is maintained below -10 °C.
-
The reaction mixture is stirred at -10 °C for 15 minutes.
Step 2: Iodination
-
A solution of potassium iodide (10.52 mmol) in water (10 mL) is added dropwise to the diazotized mixture, maintaining the temperature below -5 °C.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
The reaction is quenched by the slow addition of a 10 N aqueous sodium hydroxide solution until the pH reaches 11.
-
The product is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over magnesium sulfate, filtered, and evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (ethyl acetate/cyclohexane, 2/8, v/v) to yield 2-chloro-3-iodo-5-methylpyridine as a yellow solid (93% yield).
Chemical Reactivity and Regioselectivity: A Playground for Cross-Coupling Reactions
The true power of this compound and its analogs lies in their propensity to undergo palladium-catalyzed cross-coupling reactions. The presence of multiple halogen atoms with differing reactivity profiles (C-I vs. C-Cl) allows for sequential and site-selective functionalization. In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1] This differential reactivity is the cornerstone of synthetic strategies employing these building blocks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[6] In the case of this compound, the more reactive C-I bonds will undergo coupling preferentially over the C-Cl bond. Furthermore, steric hindrance at the C-3 position, ortho to the chloro group, can influence the regioselectivity between the C-3 and C-5 iodo substituents, often favoring reaction at the less hindered C-5 position.
General Reaction Conditions for Suzuki-Miyaura Coupling:
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂[1][7] |
| Ligand | PPh₃, dppf, SPhos, XPhos[8] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃[1][8] |
| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures[7][8] |
| Temperature | Room temperature to 120 °C |
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyridine (Illustrative)
The following protocol for the coupling of 2-chloropyridine with an arylboronic acid illustrates the general procedure.
-
A mixture of the 2-chloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol) is placed in a reaction vessel under an inert atmosphere.[7]
-
A solution of K₃PO₄ (2.0 mmol) in a mixture of toluene (4 mL) and water (0.4 mL) is added.
-
The reaction mixture is heated to 100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is instrumental in the synthesis of arylalkynes, which are important motifs in many biologically active molecules and functional materials. Similar to the Suzuki coupling, the reaction with this compound is expected to proceed selectively at one of the iodo-substituted positions.
General Reaction Conditions for Sonogashira Coupling:
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂[10] |
| Copper(I) Co-catalyst | CuI[10] |
| Ligand | PPh₃ |
| Base | Et₃N, piperidine, DIPA |
| Solvent | THF, DMF, Toluene |
| Temperature | Room temperature to 100 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[11] This reaction has revolutionized the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals. The regioselective amination of this compound would again be dictated by the higher reactivity of the C-I bonds.
General Reaction Conditions for Buchwald-Hartwig Amination:
| Component | Examples |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos, DavePhos[12] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃[12] |
| Solvent | Toluene, Dioxane, THF |
| Temperature | Room temperature to 110 °C |
Applications in Drug Discovery and Agrochemicals
The synthetic versatility of this compound and its analogs makes them highly valuable in the development of new pharmaceuticals and agrochemicals.[1][3] The ability to introduce a variety of substituents at specific positions on the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR).
While specific examples of marketed drugs derived directly from this compound are not readily apparent in the literature, the utility of closely related di- and tri-halopyridines is well-established. For instance, a patent describes the synthesis of 2,3-dichloro-5-iodopyridine and its use in the preparation of the herbicide 2-(4-[(3-chloro-5-iodo-2-pyridinyl)oxy]-phenoxy)propionic acid.[13] This underscores the industrial relevance of these compounds as key intermediates.
In the realm of medicinal chemistry, the pyridine core is a privileged scaffold found in drugs targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[1] The ability to rapidly generate libraries of diverse pyridine derivatives from a common intermediate like this compound is a significant advantage in modern drug discovery programs.
Conclusion and Future Outlook
This compound and its analogs are powerful and versatile building blocks in organic synthesis. Their unique pattern of halogenation allows for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, providing access to a wide range of polysubstituted pyridines. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic importance of these intermediates is set to increase. Further research into the development of more efficient and selective catalytic systems for the functionalization of these and other polyhalogenated heterocycles will undoubtedly open up new avenues for chemical innovation.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-氯-3-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]
- 6. nobelprize.org [nobelprize.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
Whitepaper: Strategic Functionalization of 2-Chloro-3,5-diiodopyridine: A Guide to Chemoselective Cross-Coupling
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive analysis of the differential reactivity between carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds within 2-Chloro-3,5-diiodopyridine. It offers field-proven strategies and detailed protocols for the selective, stepwise functionalization of this versatile synthetic building block, grounded in mechanistic principles and supported by authoritative references.
Executive Summary
Polyhalogenated heteroaromatics are pivotal scaffolds in medicinal chemistry and materials science. Among these, this compound stands out as a uniquely valuable starting material due to the pronounced reactivity difference between its C-I and C-Cl bonds. This differential allows for a programmed, site-selective introduction of diverse functionalities. This whitepaper elucidates the fundamental principles governing this selectivity and provides robust, validated protocols for sequential cross-coupling reactions. By leveraging the inherent reactivity hierarchy—C-I >> C-Cl—researchers can unlock sophisticated molecular architectures through a logical and efficient synthetic sequence.
Foundational Principles: The Reactivity Dichotomy of C-I and C-Cl Bonds
The ability to selectively functionalize this compound is rooted in the distinct physicochemical properties of the carbon-halogen bonds. The success of transition-metal-catalyzed cross-coupling reactions hinges on the initial, and often rate-determining, oxidative addition step, where the catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond. The efficiency of this step is directly correlated with the bond's dissociation energy (BDE).
The C-I bond is considerably weaker (BDE ≈ 65-70 kcal/mol for aryl iodides) than the robust C-Cl bond (BDE ≈ 95-100 kcal/mol for aryl chlorides). This significant energy gap dictates a clear order of reactivity. Under mild and carefully controlled conditions, a palladium catalyst will preferentially cleave the labile C-I bonds, leaving the stronger C-Cl bond intact for subsequent, more forcing transformations.
Table 1: Comparative Properties of Aryl C-I and C-Cl Bonds
| Property | Carbon-Iodine (C-I) | Carbon-Chlorine (C-Cl) | Implication for Reactivity |
| Avg. Bond Dissociation Energy | ~65-70 kcal/mol | ~95-100 kcal/mol | Lower energy required for C-I bond cleavage. |
| Pauling Electronegativity | I = 2.66 | Cl = 3.16 | Affects bond polarity but BDE is dominant in oxidative addition. |
| Typical Oxidative Addition | Facile, often at room temp. | Demanding, requires higher temps & specialized ligands. | C-I bonds are the primary sites for initial, mild cross-coupling. |
Strategic Stepwise Functionalization: Protocols and Mechanistic Rationale
The synthetic utility of this compound is realized through a two-stage approach: first, targeting the two equivalent C-I bonds, followed by the functionalization of the remaining C-Cl bond.
Diagram 1: Sequential Functionalization Workflow
Caption: Workflow for the selective, two-stage functionalization of this compound.
Stage 1: Selective Coupling at the C-I Positions
The high reactivity of the C-I bonds allows for their functionalization under standard, mild cross-coupling conditions. The following protocols are self-validating systems designed for high selectivity.
This protocol achieves the bis-arylation or -vinylation at the 3- and 5-positions, leaving the 2-chloro substituent untouched.
-
Objective: To form C-C bonds at the C-I positions while preserving the C-Cl bond.
-
Methodology:
-
To a degassed solution of this compound (1.0 eq) and the desired boronic acid or ester (2.1-2.5 eq) in a 4:1 mixture of Toluene:H₂O, add Na₂CO₃ (3.0 eq).
-
Purge the mixture with Argon or Nitrogen for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. Reaction is typically complete within 4-12 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
-
Causality and Trustworthiness: The choice of Pd(PPh₃)₄ as a catalyst is critical. It is highly effective for activating aryl iodides but generally lacks the catalytic potency to cleave the stronger C-Cl bond under these mild thermal conditions. The aqueous base system is standard and ensures efficient transmetalation without promoting unwanted side reactions.
This protocol enables the introduction of alkyne moieties, which are valuable handles for further chemistry, such as click reactions or cyclizations.
-
Objective: To form C-C triple bonds at the C-I positions selectively.
-
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF, add the terminal alkyne (2.1-2.5 eq) and a copper(I) iodide (CuI) co-catalyst (5-10 mol%).
-
Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0-4.0 eq).
-
Degas the solution thoroughly with an inert gas.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).
-
Stir the reaction at a temperature ranging from ambient to 50 °C. The reaction is often rapid, completing within 1-6 hours.
-
Monitor progress by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove salts, and concentrate the filtrate.
-
Purify the residue by standard chromatographic techniques.
-
-
Causality and Trustworthiness: The Sonogashira reaction operates under even milder conditions than the Suzuki coupling, further ensuring the inertness of the C-Cl bond. The copper(I) co-catalyst is essential for activating the alkyne but does not enhance the reactivity of the palladium catalyst towards the C-Cl bond.
Stage 2: Functionalization of the Remaining C-Cl Bond
With the 3- and 5-positions occupied, the 3,5-disubstituted-2-chloropyridine intermediate can undergo a second, distinct coupling reaction at the now-isolated C-Cl bond. This step requires overcoming a higher activation energy barrier.
This protocol is designed for the introduction of nitrogen-based nucleophiles, a common transformation in drug discovery programs.
-
Objective: To form a C-N bond at the 2-position of the pyridine ring.
-
Methodology:
-
In a glovebox or under an inert atmosphere, combine the 3,5-disubstituted-2-chloropyridine intermediate (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 eq).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos, 4-8 mol%).
-
Add a dry, degassed aprotic solvent such as Toluene or Dioxane.
-
Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench carefully with water, and extract with an organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and purify by chromatography.
-
-
Causality and Trustworthiness: The key to activating the inert C-Cl bond is the specific catalyst system. Bulky, electron-donating Buchwald-type ligands (like XPhos) form a highly active, low-coordinate Pd(0) species that is capable of undergoing oxidative addition into the strong C-Cl bond. The combination of a strong base and high temperature provides the necessary thermodynamic driving force for the reaction to proceed efficiently.
Diagram 2: Catalytic Cycle for C-Cl Bond Activation
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination of an aryl chloride.
Conclusion and Outlook
The differential reactivity inherent in this compound provides a powerful and logical platform for the synthesis of complex, highly substituted pyridine derivatives. By first exploiting the labile C-I bonds under mild conditions, followed by engaging the robust C-Cl bond with more potent catalytic systems, medicinal chemists and material scientists can execute sophisticated synthetic plans with a high degree of control and predictability. This strategic approach minimizes protecting group manipulations and shortens synthetic routes, thereby accelerating the discovery and development of novel chemical entities.
Methodological & Application
Application Notes & Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Chloro-3,5-diiodopyridine
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of Polysubstituted Pyridines
Highly functionalized pyridine scaffolds are cornerstones in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, however, often requires intricate, multi-step routes. Polyhalogenated pyridines serve as exceptionally versatile building blocks, allowing for the programmed, site-selective introduction of various substituents. Among these, 2-chloro-3,5-diiodopyridine is a particularly valuable intermediate. Its unique arrangement of halogens with distinct reactivities enables a hierarchical cross-coupling strategy, providing a powerful and direct pathway to complex, unsymmetrically substituted pyridine derivatives.
This guide provides a comprehensive overview of the principles and protocols for the regioselective Suzuki-Miyaura cross-coupling of this compound, focusing on the mechanistic basis for selectivity and offering field-proven methodologies for researchers in drug discovery and chemical development.
The Principle of Regioselective Coupling: A Tale of Two Halogens
The success of a sequential cross-coupling strategy hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the first and selectivity-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond. The rate of this step is inversely proportional to the bond dissociation energy of the C-X bond.
For halopyridines, the established reactivity trend is: C-I > C-Br > C-Cl .[1]
-
C-I Bonds (Positions 3 and 5): The carbon-iodine bond is the longest and weakest among the halogens present. This makes it highly susceptible to oxidative addition by a Pd(0) catalyst. Consequently, Suzuki-Miyaura reactions will occur preferentially at the iodo-substituted positions under standard conditions.
-
C-Cl Bond (Position 2): The carbon-chlorine bond is significantly stronger and less polarizable. Its activation requires more energy and, typically, more specialized and potent catalytic systems. Standard catalysts like Pd(PPh₃)₄ are often insufficient to cleave the C-Cl bond, leaving it intact while the C-I bonds react.[1][2]
This inherent reactivity difference is the key to controlling the site of arylation on the this compound scaffold.
Caption: Hierarchical functionalization pathway for this compound.
Application Protocol I: Selective Mono-Arylation
Objective: To provide a robust, step-by-step protocol for the selective mono-arylation of this compound at an iodine position using a standard palladium catalyst.
Expert Insights: Causality Behind Experimental Choices
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst. As a pre-catalyst, it readily provides the active Pd(0)L₂ species in solution. For the highly reactive C-I bond, its activity is more than sufficient, obviating the need for more complex and expensive ligand systems that are typically reserved for C-Cl bond activation.[3]
-
Base (K₂CO₃ or K₃PO₄): The base is crucial for the transmetalation step of the catalytic cycle. It reacts with the arylboronic acid to form a more nucleophilic boronate species (-[Ar-B(OH)₃]⁻), which then efficiently transfers its aryl group to the palladium center.[4] Potassium carbonate is a moderately strong base suitable for many substrates, while potassium phosphate may be preferred for more sensitive functional groups.
-
Solvent System (Dioxane/Water): A biphasic solvent system is often optimal. Dioxane (or alternatives like Toluene or DME) dissolves the organic starting material and the catalyst. Water is required to dissolve the inorganic base, facilitating the formation of the active boronate species at the organic-aqueous interface.[5]
-
Inert Atmosphere (Nitrogen/Argon): The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) by atmospheric oxygen, especially at elevated temperatures. Similarly, phosphine ligands can be oxidized. Maintaining an inert atmosphere is critical for catalyst longevity and achieving high yields.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 5:1 ratio). The typical concentration is 0.1 M with respect to the starting pyridine.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas (Nitrogen or Argon) to ensure all oxygen is removed.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure mono-arylated product.
References
Application Note: A Practical Guide to the Regioselective Cross-Coupling of 2-Chloro-3,5-diiodopyridine
Introduction
Polysubstituted pyridine scaffolds are privileged structures in modern drug discovery and materials science, owing to their unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1] The strategic functionalization of a common pyridine core allows for the rapid generation of diverse molecular libraries. 2-Chloro-3,5-diiodopyridine has emerged as a particularly valuable and versatile building block, offering three distinct reaction handles for sequential, site-selective functionalization. The significant differences in the reactivity of the carbon-halogen bonds (C-I vs. C-Cl) enable a predictable and controlled approach to constructing complex, trisubstituted pyridines.[2]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles and practice of regioselective cross-coupling reactions using this compound. We will delve into the mechanistic rationale behind site selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Principle of Regioselectivity: A Hierarchy of Reactivity
The success of a sequential cross-coupling strategy hinges on the differential reactivity of the halogen atoms on the pyridine ring. This reactivity is governed by a combination of the carbon-halogen bond dissociation energy (BDE) and the electronic environment of each position.[2][3]
-
Bond Dissociation Energy (BDE): The primary factor controlling selectivity is the BDE, which follows the general trend: C–I < C–Br < C–Cl << C–F.[2] Consequently, the two C-I bonds will preferentially undergo oxidative addition to a Pd(0) catalyst center long before the more robust C-Cl bond.
-
Electronic and Steric Factors: While both iodine atoms are significantly more reactive than the chlorine, subtle differences exist between the C3 and C5 positions. The C3 position is electronically activated due to its proximity to the electron-withdrawing nitrogen atom and the C2-chloro substituent. However, the C5 position is less sterically encumbered. In many palladium-catalyzed systems, the reaction kinetically favors the less hindered C5 position for the initial coupling, followed by reaction at the C3 position. The final, most challenging coupling occurs at the C2 position, often requiring more forcing conditions or specialized catalyst systems.[4]
Sequential Cross-Coupling Strategies: Protocols and Applications
The predictable reactivity hierarchy allows for a modular approach to synthesis. One can introduce different functionalities in a stepwise manner, a strategy invaluable for creating focused compound libraries.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for installing aryl or vinyl groups.[5] When applied to this compound, mono-arylation can be achieved with high selectivity at one of the iodine positions, typically C5, under carefully controlled conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Step | Target Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Mono-arylation | C5-I | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 4-8 | 75-90% |
| Di-arylation | C3-I & C5-I | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 12-16 | 70-85% |
| Tri-arylation | C2-Cl | Pd₂(dba)₃ (4) | XPhos (8) | K₃PO₄ (3) | t-BuOH | 110 | 18-24 | 50-70% |
Protocol 1: Selective Mono-Arylation at the C5-Position
This protocol is optimized for the selective reaction at the less sterically hindered C5 iodo-position.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Sodium Carbonate (Na₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the Palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio, 0.1 M concentration relative to the substrate).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-chloro-3-iodopyridine.
Sonogashira Coupling: C-C Alkyne Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes, a valuable functional group for further transformations via click chemistry or as a precursor for other functionalities.[6][7] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[6]
Protocol 2: Selective Mono-Alkynylation
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Copper(I) Iodide (CuI, 0.1 equiv).
-
Solvent and Amine: Add a degassed solvent such as THF or DMF, followed by a degassed amine base, typically triethylamine (TEA, 3.0 equiv) or diisopropylamine (DIPA, 3.0 equiv).
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[8][9] This reaction typically requires more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle, especially for the less reactive C-Cl bond.[10]
Protocol 3: Amination of the C2-Chloro Position (on a di-substituted pyridine)
This protocol assumes prior functionalization at the C3 and C5 positions.
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, charge an oven-dried vial with the 3,5-disubstituted-2-chloropyridine substrate (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu, 1.5 equiv) or Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv).
-
Catalyst Precursor and Ligand: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable Buchwald ligand (e.g., XPhos or SPhos, 0.04-0.08 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as Toluene or Dioxane.
-
Reaction: Seal the vial and heat to 100-120 °C with stirring. The reaction may require 12-24 hours. Monitor for completion.
-
Work-up: Cool the reaction to room temperature. Carefully quench with water or saturated NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the desired trisubstituted pyridine product via column chromatography.
Troubleshooting and Key Considerations
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions are sensitive to oxygen. Rigorous exclusion of air using Schlenk techniques or a glovebox is critical for catalyst longevity and reaction efficiency.
-
Reagent Purity: The purity of solvents, reagents, and especially the base, can significantly impact the reaction outcome. Use freshly distilled/dried solvents and high-purity reagents.
-
Ligand Choice: For challenging couplings, particularly at the C-Cl position or with sterically hindered substrates, screening of different palladium ligands (e.g., Buchwald or NHC ligands) may be necessary to achieve optimal results.[11]
-
Side Reactions: Potential side reactions include hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of the coupling partners. These can often be minimized by careful control of temperature and reaction time.
Conclusion
This compound serves as an exemplary platform for the synthesis of complex, multi-functionalized pyridines. By leveraging the inherent hierarchy of C-X bond reactivity, chemists can employ a range of modern cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—in a selective and sequential manner. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently utilize this versatile building block in their synthetic campaigns, accelerating the discovery of new chemical entities in medicine and materials science.
References
- 1. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Chloro-3,5-diiodopyridine for the Strategic Synthesis of Polysubstituted Pyridines
Introduction: The Central Role of Polysubstituted Pyridines and the Unique Advantage of 2-Chloro-3,5-diiodopyridine
Polysubstituted pyridine scaffolds are a cornerstone of modern medicinal chemistry and materials science. Their presence in numerous FDA-approved drugs, agrochemicals, and functional materials underscores their significance.[1][2] The precise arrangement of diverse substituents on the pyridine ring is critical for modulating biological activity, tuning photophysical properties, and optimizing pharmacokinetic profiles. However, the synthesis of these complex molecules often presents a formidable challenge, demanding intricate, multi-step procedures with potential for low yields and isomeric impurities.
This application note details a robust and versatile strategy for the synthesis of polysubstituted pyridines, starting from the strategically halogenated building block, this compound. The distinct electronic and steric environments of the chloro and iodo substituents, coupled with their differential reactivity in palladium-catalyzed cross-coupling reactions, provide a powerful handle for the regioselective and sequential introduction of a wide array of functional groups. We will explore the rationale behind this approach and provide detailed protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The core principle of this methodology hinges on the differential reactivity of the C-I and C-Cl bonds. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend I > Br > Cl.[3] This allows for the selective functionalization of the C-I bonds at positions 3 and 5, while leaving the less reactive C-Cl bond at the 2-position intact for subsequent transformations. This hierarchical reactivity is the key to achieving controlled, stepwise diversification of the pyridine core.
Strategic Functionalization of this compound: A Stepwise Approach
The synthetic utility of this compound lies in the ability to orchestrate a series of regioselective cross-coupling reactions. The general workflow involves the initial, milder reaction at the more reactive C-I positions, followed by a more forcing reaction at the C-Cl position.
References
Introduction: The Strategic Value of 2-Chloro-3,5-diiodopyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-3,5-diiodopyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone. The ability to precisely install multiple, diverse substituents onto this heterocycle is paramount for generating novel chemical entities with tailored properties. This compound stands out as a uniquely versatile building block, offering three distinct halogen handles for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the principles and protocols governing these transformations, empowering researchers to harness the full synthetic potential of this powerful intermediate.
The strategic advantage of this compound lies in the differential reactivity of its halogen atoms. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[1][2] This process is kinetically favored for weaker C-X bonds, establishing a clear reactivity hierarchy: I > Br > Cl . This intrinsic property allows for selective reactions at the iodo-substituted positions while leaving the chloro-substituent intact for subsequent transformations.
The Principle of Regioselectivity
The primary consideration when using this compound is controlling which of the two iodine atoms reacts first. The oxidative addition step, and thus the overall site selectivity, is governed by a combination of factors including carbon-halogen bond dissociation energies (BDEs) and electronic effects related to the interaction between the palladium catalyst's HOMO and the substrate's LUMO.[3][4]
For this compound, the C5-I bond is generally the most reactive site for initial palladium-catalyzed cross-coupling. This is attributed to a combination of electronic and steric factors. The C5 position is less sterically hindered and electronically distinct from the C3 position, which is situated between two other halogen substituents. This allows for a predictable, stepwise functionalization pathway.
Below is a conceptual workflow illustrating the sequential functionalization strategy.
Caption: Sequential functionalization of this compound.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. Its tolerance for a wide range of functional groups makes it a cornerstone of modern synthesis.
General Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Regioselective Monosubstitution at C5
This protocol details the selective coupling of an arylboronic acid at the C5 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add the solvent mixture of Toluene/Ethanol/Water (e.g., 4:1:1 ratio, 6 mL total). The aqueous layer is crucial for dissolving the inorganic base and facilitating transmetalation.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-chloro-3-iodo-5-arylpyridine product.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 110 | ~83[5] |
Scientist's Notes:
-
Catalyst Choice: Pd(PPh₃)₄ is an excellent, air-stable source of Pd(0) suitable for many standard couplings. For more challenging or electron-rich aryl chlorides, more specialized catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos may be necessary.[6]
-
Base Selection: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid for the transmetalation step. Carbonates are generally effective and economical.
-
Solvent System: A biphasic solvent system is often used. Toluene or dioxane solubilizes the organic components, while water dissolves the inorganic base. Ethanol can act as a co-solvent to improve miscibility.
Application Protocol 2: Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[7]
Protocol: Regioselective Alkynylation at C5
This protocol describes the selective coupling of a terminal alkyne at the C5 position.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Step-by-Step Procedure:
-
Setup: Add this compound (1.0 mmol) to a round-bottom flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol). Triethylamine acts as both the base and a solvent.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The solution may turn yellow/brown.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Pd Catalyst | Co-catalyst | Base | Temp | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | RT | High |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | Good |
Scientist's Notes:
-
Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[8]
-
Copper-Free Variant: Concerns about copper contamination, especially in pharmaceutical synthesis, have led to the development of copper-free Sonogashira protocols.[8] These typically require a stronger base (e.g., pyrrolidine) and may use specialized palladium precatalysts.[7]
-
Base Function: Triethylamine serves two purposes: it neutralizes the HX acid formed during the reaction and deprotonates the terminal alkyne to form the reactive acetylide.
Application Protocol 3: Heck Reaction
The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[9][10]
Protocol: Regioselective Vinylation at C5
This protocol outlines the coupling of an activated alkene, like n-butyl acrylate, at the C5 position.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed tube or microwave vial
Step-by-Step Procedure:
-
Setup: In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add anhydrous DMF (4 mL), triethylamine (2.0 mmol), and n-butyl acrylate (1.5 mmol).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Scientist's Notes:
-
Catalyst System: Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. It is typically used with a phosphine ligand.
-
Base: A hindered amine base like triethylamine is used to neutralize the HX produced and regenerate the Pd(0) catalyst after β-hydride elimination.
-
Stereoselectivity: The Heck reaction typically results in the trans substituted alkene due to the mechanism involving syn-migratory insertion followed by syn-β-hydride elimination.[10]
Application Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[11] This reaction is particularly useful for functionalizing the more robust C-Cl bond after the iodo positions have been derivatized.
Protocol: Amination at the C2-Chloro Position
This protocol is designed for the amination of a 2-chloro-3,5-disubstituted pyridine intermediate.
Materials:
-
2-Chloro-3,5-disubstituted-pyridine (starting material from previous steps)
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene or Dioxane, anhydrous
-
Schlenk tube or glovebox
Step-by-Step Procedure:
-
Setup (Glovebox Recommended): In a Schlenk tube inside a glovebox, combine Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add Reagents: Add the 2-chloro-3,5-disubstituted-pyridine (1.0 mmol) and anhydrous toluene (5 mL).
-
Final Addition: Add the amine (1.2 mmol).
-
Reaction: Seal the tube, remove it from the glovebox, and heat to 100-110 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Scientist's Notes:
-
Catalyst and Ligand: The amination of aryl chlorides is challenging and requires a highly active catalyst system. A combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) is essential to promote the difficult oxidative addition step.[12][13]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required to deprotonate the amine (or the N-H of the intermediate complex) to facilitate the C-N bond-forming reductive elimination step.[14]
-
Inert Conditions: The catalytic species in Buchwald-Hartwig amination are often highly sensitive to oxygen. Therefore, rigorous exclusion of air using a glovebox or Schlenk techniques is critical for reproducibility and high yields.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a different precatalyst. Ensure rigorous exclusion of air/moisture. Use freshly distilled/anhydrous solvents. |
| Side Reactions (e.g., Homocoupling) | For Suzuki: Premature protodeboronation of boronic acid. For Sonogashira: Dimerization of alkyne (Glaser coupling). | Use a stronger base or different solvent. For Sonogashira, ensure conditions are strictly anaerobic to suppress copper-mediated homocoupling. |
| Dehalogenation | Presence of a hydrogen source leading to hydrodehalogenation. | Ensure base is not contaminated (e.g., with hydroxides). Use anhydrous solvents. |
| Poor Regioselectivity | Reaction conditions too harsh, leading to reaction at C3-I or C2-Cl. | Reduce reaction temperature. Screen different ligands that may offer better selectivity. Reduce reaction time. |
References
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Heck Coupling of 2-Chloro-3,5-diiodopyridine
Document ID: AN-HC-2026-01
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted olefins.[1][2] This reaction's versatility has made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] 2-Chloro-3,5-diiodopyridine is a valuable, albeit challenging, heterocyclic building block. Its unique substitution pattern offers multiple sites for functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective cross-coupling reactions. The C-I bonds are substantially more reactive in typical palladium-catalyzed processes than the more robust C-Cl bond.[4] This differential reactivity is key to designing selective synthetic strategies.
This document provides detailed protocols and technical guidance for performing Heck coupling reactions on this compound. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile substrate in their synthetic endeavors. We will explore catalyst selection, reaction optimization, and mechanistic considerations to enable both mono- and di-olefination with high selectivity and yield.
Mechanistic Insights: The Heck Catalytic Cycle
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound, forming a Pd(II) complex.[2] This is generally the rate-determining step. Given the two C-I bonds, this can occur at either the 3- or 5-position.
-
Alkene Coordination and Insertion: The olefin substrate coordinates to the palladium center. This is followed by migratory insertion of the alkene into the Pd-C bond.[2] This step, known as carbopalladation, dictates the regioselectivity of the final product.[5]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the olefinated product.[2][3] This step typically proceeds with syn-elimination and favors the formation of the more thermodynamically stable trans-alkene.[2]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[1][2]
Caption: Figure 1. Simplified Heck Catalytic Cycle.
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results. Degassing solvents prior to use can prevent oxidation of the palladium catalyst.
-
Inert Atmosphere: Heck reactions are typically sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Precursors: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.[1] Other common sources include Pd₂(dba)₃ and Pd(PPh₃)₄.
-
Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while more sterically demanding and electron-rich phosphines like P(t-Bu)₃ can be beneficial for less reactive substrates.[6]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or an organic base like triethylamine (Et₃N) is required to neutralize the hydrogen halide produced during the reaction.[7][8]
Protocol 1: Mono-Olefination of this compound
This protocol aims for the selective mono-coupling at one of the iodine positions. The reaction is run with a slight excess of the diiodopyridine to favor mono-substitution.
Materials:
-
This compound
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
Add the alkene (e.g., styrene, 1.0 equiv.) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2. Workflow for Mono-Olefination.
Protocol 2: Di-Olefination of this compound
This protocol is designed for the exhaustive double Heck coupling at both iodine positions. An excess of the alkene is used to drive the reaction to completion.
Materials:
-
This compound
-
n-Butyl acrylate (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN), anhydrous
-
Sealed pressure vessel
Procedure:
-
To a pressure vessel, add this compound (1.0 equiv.), palladium(II) acetate (4 mol%), and tri(o-tolyl)phosphine (8 mol%).
-
Seal the vessel, then evacuate and backfill with argon three times.
-
Add anhydrous acetonitrile, triethylamine (3.0 equiv.), and the alkene (e.g., n-butyl acrylate, 2.5 equiv.) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring. The use of a sealed vessel is necessary to prevent the loss of volatile reagents.
-
Monitor the reaction by GC-MS. The reaction may require 12-24 hours for completion.
-
After cooling to room temperature, carefully vent the vessel.
-
Filter the reaction mixture through a pad of celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Heck reaction. The following table summarizes typical conditions for the olefination of aryl iodides, which are directly applicable to this compound.
| Entry | Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Selectivity |
| 1 | 2-Cl-3,5-I₂-Py | Styrene (1.1 eq) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | ~85 | Mono- |
| 2 | 2-Cl-3,5-I₂-Py | Ethyl Acrylate (1.1 eq) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | ACN | 80 | ~90 | Mono- |
| 3 | 2-Cl-3,5-I₂-Py | Styrene (2.5 eq) | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | NaOAc (3) | Dioxane | 120 | ~75 | Di- |
| 4 | 2-Cl-3,5-I₂-Py | n-Butyl Acrylate (2.5 eq) | Pd(OAc)₂ (4) | None | Et₃N (3) | NMP | 140 | ~80 | Di- |
Yields and selectivities are representative and will vary based on the specific alkene and precise reaction conditions.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere; use fresh Pd source and anhydrous, degassed solvents. |
| Low reaction temperature | Increase temperature in 10-20 °C increments. | |
| Inappropriate base/ligand | Screen different bases (e.g., organic vs. inorganic) and phosphine ligands. | |
| Formation of Palladium Black | Catalyst decomposition | Use a higher ligand-to-palladium ratio; consider more robust ligands (e.g., N-heterocyclic carbenes). |
| Low Yield of Di-substituted Product | Insufficient alkene | Increase the equivalents of the alkene (2.5-3.0 equiv.). |
| Steric hindrance | Switch to a less bulky ligand or consider ligand-free conditions at higher temperatures.[9] | |
| Formation of Reduced Arene (Dehalogenation) | Presence of water or other proton sources | Use rigorously dried solvents and reagents. |
| β-hydride elimination from Pd-H species | Add a scavenger for the Pd-H species, such as a silver salt (use with caution). |
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. bilder.buecher.de [bilder.buecher.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 2-Chloro-3,5-diiodopyridine
Introduction: Unlocking Molecular Complexity with Selective Alkynylation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, proceeds under relatively mild conditions and exhibits remarkable functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of terminal alkynes with a particularly valuable and challenging substrate: 2-Chloro-3,5-diiodopyridine. The presence of three distinct halogen atoms on the pyridine ring offers a unique platform for sequential and site-selective functionalization, allowing for the construction of highly complex and diverse molecular architectures. Understanding and controlling the regioselectivity of the Sonogashira coupling on this substrate is paramount for its effective utilization in synthetic campaigns.
Mechanistic Insights: The Synergistic Dance of Palladium and Copper
The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The intricate interplay between these two metals is crucial for the efficient formation of the desired C-C bond.
The Palladium Cycle: Activation and Coupling
The palladium cycle is generally considered the main catalytic loop of the reaction. It commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The subsequent key step is transmetalation, where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The Copper Cycle: Acetylide Formation
The copper co-catalyst plays a pivotal role in activating the terminal alkyne.[2] In the presence of a base, typically an amine, the terminal alkyne is deprotonated to form an acetylide anion. This acetylide then reacts with a copper(I) salt, such as copper(I) iodide, to form a copper acetylide intermediate. This copper acetylide is the key species that participates in the transmetalation step with the palladium(II) complex. The use of a copper co-catalyst significantly accelerates the reaction and allows for milder reaction conditions compared to copper-free variants.[1]
The Role of the Base
The base in the Sonogashira coupling serves two primary functions. Firstly, it deprotonates the terminal alkyne, facilitating the formation of the reactive copper acetylide. Secondly, it neutralizes the hydrogen halide byproduct that is formed during the reaction, preventing the deactivation of the catalyst and driving the reaction to completion. Common bases used include amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA).
Visualizing the Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling.
Controlling Regioselectivity with this compound
The key to successfully employing this compound in Sonogashira couplings lies in exploiting the differential reactivity of the halogen substituents. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl. This pronounced difference allows for the selective alkynylation at the iodo positions while leaving the chloro group intact for subsequent transformations.
-
Mono-alkynylation: By carefully controlling the stoichiometry of the terminal alkyne (typically 1.0-1.2 equivalents), it is possible to achieve selective mono-alkynylation, predominantly at one of the iodo positions.
-
Di-alkynylation: Employing an excess of the terminal alkyne (typically >2.2 equivalents) will lead to the di-alkynylation at both iodo positions.
The chloro substituent at the 2-position can then be subjected to other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, under more forcing conditions, providing a pathway to highly substituted pyridine derivatives.
Experimental Protocols
The following protocols are provided as a general guide for the Sonogashira coupling of terminal alkynes with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Selective Mono-alkynylation of this compound
This protocol aims to synthesize 2-Chloro-3-iodo-5-(alkynyl)pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the synthesis of 2-Chloro-3,5-di(alkynyl)pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, adjusting the quantities of reagents as listed above.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to a higher temperature (typically 70-90 °C) to facilitate the double coupling.
-
Monitor the reaction progress by TLC or LC-MS until the starting material and mono-alkynylated intermediate are consumed (typically 12-24 hours).
-
Follow the workup and purification procedure (steps 7-12) as outlined in Protocol 1 to isolate the desired di-alkynylated product.
Experimental Workflow Visualization
Caption: A generalized workflow for the Sonogashira coupling of this compound.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Sonogashira coupling of this compound with various terminal alkynes. Note that these are representative examples and optimal conditions may vary.
| Entry | Product | Alkyne (Equiv.) | Catalyst System | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Mono-alkynylated | 1.1 | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N (3.0) | THF | 60 | 6 |
| 2 | Di-alkynylated | 2.5 | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N (5.0) | DMF | 80 | 18 |
| 3 | Mono-alkynylated | 1.2 | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | DIPEA (3.0) | Dioxane | 65 | 8 |
| 4 | Di-alkynylated | 2.8 | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Et₃N (5.0) | Toluene | 90 | 24 |
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Degassing the solvent prior to use is highly recommended.
-
Insufficient Base: The amine base can be consumed over time. If the reaction stalls, the addition of more base may be beneficial.
-
Low Reaction Temperature: For less reactive alkynes or for the di-alkynylation, a higher reaction temperature may be required.
-
-
Formation of Homocoupled Alkyne (Glaser Coupling):
-
This side reaction is promoted by the presence of oxygen. Rigorous exclusion of air is crucial.
-
Using a slight excess of the terminal alkyne can sometimes suppress homocoupling.
-
Copper-free Sonogashira protocols can be explored if Glaser coupling is a persistent issue, although these often require more forcing conditions.
-
-
Incomplete Conversion to Di-alkynylated Product:
-
Increase the equivalents of the terminal alkyne and the amount of base.
-
Increase the reaction temperature and/or reaction time.
-
A higher catalyst loading may be necessary.
-
Conclusion
The Sonogashira coupling of this compound offers a powerful and versatile strategy for the synthesis of highly functionalized pyridine derivatives. By leveraging the differential reactivity of the halogen atoms, chemists can achieve selective mono- or di-alkynylation, opening avenues for the construction of complex molecular scaffolds relevant to drug discovery and materials science. The protocols and insights provided in this application note serve as a valuable resource for researchers seeking to harness the synthetic potential of this important transformation.
References
Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 2-Chloro-3,5-diiodopyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 2-chloro-3,5-diiodopyridine. As a polyhalogenated heterocycle, this substrate offers a unique platform for sequential, site-selective functionalization, making it a valuable building block in medicinal chemistry and materials science. We will explore the mechanistic principles that govern selectivity, provide guidance on catalyst system selection, and present step-by-step protocols for achieving targeted amination.
Introduction: The Strategic Value of Polyfunctional Pyridines
Substituted aminopyridines are privileged scaffolds found in a vast array of pharmaceuticals and agrochemicals. The ability to precisely install amino groups on a pyridine core is therefore a critical capability in modern drug discovery. The substrate, this compound, presents a compelling synthetic challenge and opportunity. With three distinct halogen atoms, it allows for orthogonal chemistry, where one type of C-X bond can be selectively functionalized while others remain intact for subsequent transformations.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for constructing C-N bonds with broad functional group tolerance and high efficiency.[1][2] This document serves as a guide to strategically apply this reaction to this compound, with a focus on leveraging the inherent reactivity differences between C-I and C-Cl bonds to achieve selective amination.
Mechanistic Rationale: Achieving Regioselectivity
The success of a selective Buchwald-Hartwig amination hinges on understanding the underlying catalytic cycle and the factors that control the rate of each step. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4]
-
Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step of the catalytic cycle.[5] The reactivity of aryl halides in this step follows the general trend: I > Br > OTf > Cl.[3][6] This bond-strength-dependent reactivity is the primary tool for achieving selectivity in polyhalogenated systems. For this compound, the C-I bonds are significantly more susceptible to oxidative addition than the much stronger C-Cl bond.
-
Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]
-
Reductive Elimination : The final step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 2-Chloro-3,5-diiodopyridine
Abstract
This comprehensive guide details the strategic application of 2-chloro-3,5-diiodopyridine as a versatile and powerful building block for the synthesis of novel, highly substituted heterocyclic compounds. The unique electronic properties and differential reactivity of its three halogen atoms enable a wide range of selective, palladium-catalyzed cross-coupling reactions. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the substrate's reactivity, detailed experimental protocols for key transformations—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions—and strategies for sequential functionalization. By explaining the causality behind experimental choices and providing robust, validated protocols, this guide serves as a practical resource for accessing novel chemical space and accelerating drug discovery programs.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules. The ability to precisely functionalize these scaffolds is paramount in drug discovery for modulating properties such as potency, selectivity, and pharmacokinetics. This compound has emerged as a preeminent starting material due to the orthogonal reactivity of its halogen substituents.
The carbon-iodine (C-I) bonds are significantly more reactive towards oxidative addition with palladium(0) catalysts than the more robust carbon-chlorine (C-Cl) bond. This reactivity differential is the cornerstone of its synthetic utility, allowing for selective functionalization at the 3- and 5-positions while retaining the C2-chloro atom as a handle for subsequent transformations. This stepwise approach provides a logical and efficient pathway to complex, polysubstituted pyridine derivatives that would be challenging to access through other means. This molecule is a key intermediate for developing new therapeutic agents in oncology, neurology, and infectious diseases, as well as in the agrochemical and materials science sectors.
Foundational Principle: Understanding Regioselective Reactivity
The successful application of this compound hinges on controlling the regioselectivity of cross-coupling reactions. The generally accepted reactivity order for palladium-catalyzed couplings of aryl halides is C-I > C-Br > C-OTf > C-Cl.
-
Positions C3 and C5 (Iodo): These positions are the most reactive sites. Under standard palladium-catalyzed conditions, coupling reactions will occur exclusively at these iodo-substituted positions. While the electronic environments of C3 and C5 are similar, subtle steric or electronic differences in more complex derivatives can sometimes be exploited for selective mono-functionalization, though di-substitution is common.
-
Position C2 (Chloro): The C-Cl bond is substantially less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger bases, and specialized bulky phosphine ligands) to activate. This allows it to remain intact during the initial functionalization of the C-I bonds.
This differential reactivity enables a powerful strategy: perform initial cross-coupling reactions at the C3 and C5 positions under mild conditions, then, after isolating the di-substituted intermediate, drive a second, different coupling reaction at the C2 position.
Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed, step-by-step protocols for the most valuable cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling an organoboron species with an organic halide. For this compound, this reaction proceeds selectively at the C3 and C5 positions to introduce aryl or vinyl substituents.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this transformation. It is an air-sensitive Pd(0) source that readily initiates the catalytic cycle.
-
Base: A moderately strong inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required. The base activates the boronic acid, facilitating the crucial transmetalation step onto the palladium center.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and assist in the transmetalation step.
Diagram 1: Suzuki-Miyaura Coupling Workflow
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Di-Arylation of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), and sodium carbonate (3.0-4.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water per 1 mmol of pyridine substrate).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon for 15 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (3-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3,5-diaryl-2-chloropyridine product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Equivalents | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | 2.2 | 5 | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | 2.2 | 5 | 90 | 6 | 80-90 |
| 3 | 3-Thienylboronic Acid | 2.5 | 5 | 100 | 8 | 75-85 |
Sonogashira Coupling (C-Csp Bond Formation)
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the aryl halide) and an sp carbon (of a terminal alkyne). This reaction is invaluable for introducing rigid, linear alkyne linkers into molecules, a common strategy in materials science and for creating pharmacophores that explore defined vectors of chemical space.
Causality Behind Experimental Choices:
-
Catalyst System: The classic and highly effective catalyst system consists of a palladium(0) source, typically formed in situ from a Pd(II) precursor like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) co-catalyst, usually copper(I) iodide (CuI). The palladium species undergoes oxidative addition with the C-I bond, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in transmetalation with the palladium complex.
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as the base to deprotonate the terminal alkyne and often as the solvent or co-solvent.
-
Inert Atmosphere: This reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction. Therefore, maintaining a strictly inert atmosphere is critical for high yields.
Diagram 2: Sonogashira Coupling Reaction Scheme
Generalized scheme for the di-alkynylation of the pyridine core.
Protocol 3.2: Di-alkynylation of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-4 mol%), and CuI (4-8 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with nitrogen or argon.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous Et₃N (typically a 2:1 to 3:1 v/v ratio). Add the terminal alkyne (2.2-2.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. Gentle warming to 40-50 °C may be required for less reactive alkynes. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts), then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Sonogashira Coupling Conditions and Yields
| Entry | Terminal Alkyne | Pd Cat. (mol%) | CuI (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3 | 6 | RT | 4 | 90-98 |
| 2 | Ethynyltrimethylsilane | 3 | 6 | RT | 3 | 88-95 |
| 3 | 1-Heptyne | 4 | 8 | 40 | 6 | 80-90 |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides. This reaction is critical for synthesizing anilines and related structures prevalent in pharmaceuticals. After functionalizing the C3 and C5 positions, the remaining C2-chloro substituent can be targeted using this chemistry.
Causality Behind Experimental Choices:
-
Catalyst System: Activating the inert C-Cl bond for amination requires a highly active catalyst system. This is typically achieved by combining a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a sterically hindered, electron-rich biarylphosphine ligand such as RuPhos, BrettPhos, or Xantphos. These bulky ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₃PO₄ can be used for base-sensitive substrates but may require higher temperatures or more active catalysts.
-
Temperature: Due to the strength of the C-Cl bond, these reactions almost always require elevated temperatures, typically in the range of 80-110 °C.
Diagram 3: Buchwald-Hartwig Amination of a Di-substituted Pyridine
Targeting the C2-Cl bond after initial functionalization.
Protocol 3.3: Amination of a 2-Chloropyridine Intermediate
Materials:
-
2-Chloro-3,5-di-substituted pyridine intermediate (from Protocol 3.1 or 3.2)
-
Primary or secondary amine (e.g., Morpholine, Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-chloropyridine substrate (1.0 eq), Pd₂(dba)₃ (1-2.5 mol%), RuPhos (2.5-6 mol%), and NaOtBu (1.4-1.6 eq) to a flame-dried Schlenk tube or vial.
-
Reagent Addition: Add anhydrous toluene, followed by the amine (1.2-1.4 eq).
-
Reaction: Seal the vessel tightly and heat the mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass it through a short plug of silica gel, eluting with more ethyl acetate, to remove the bulk of the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography or preparative HPLC to obtain the final tri-substituted pyridine product.
Integrated Synthesis: A Sequential Cross-Coupling Strategy
The true power of this compound is realized through sequential, multi-step synthetic pathways. By combining the protocols above, one can rapidly build molecular complexity in a controlled and predictable manner.
Diagram 4: Sequential Functionalization Workflow
A two-step strategy to access tri-substituted pyridines.
This strategy allows for the introduction of three different points of diversity. For example, one could perform a Sonogashira coupling with one alkyne, followed by a Suzuki coupling with a boronic acid (if one iodo-position remains), and finally a Buchwald-Hartwig amination at the C2-chloro position, yielding a highly complex and novel molecular entity from a single, versatile starting material.
Characterization of Products
Synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure, substitution pattern, and purity of the products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Chromatography: TLC and LC-MS are used for reaction monitoring and purity assessment of the final compounds.
Conclusion
This compound is an exceptionally valuable building block for the synthesis of complex heterocyclic compounds. Its well-defined reactivity hierarchy allows for the selective and sequential application of powerful palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a robust foundation for researchers to confidently employ this substrate in their synthetic campaigns, enabling the efficient exploration of novel chemical space and the rapid generation of diverse compound libraries for drug discovery and materials science.
Troubleshooting & Optimization
Technical Support Center: Challenges in the Selective Functionalization of 2-Chloro-3,5-diiodopyridine
Welcome to the technical support center for the selective functionalization of 2-chloro-3,5-diiodopyridine. This versatile building block is crucial in the synthesis of complex molecules for the pharmaceutical and materials science industries. However, its trifunctional nature presents significant regioselectivity challenges. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this substrate and achieve your desired synthetic outcomes.
Understanding the Reactivity Landscape
The key to successfully functionalizing this compound lies in understanding the distinct reactivity of its three halogenated positions. The reactivity is governed by two primary factors: the carbon-halogen (C-X) bond dissociation energy and the electronic influence of the pyridine nitrogen atom.
Frequently Asked Questions: General Reactivity
Q1: What is the general order of reactivity for the halogen sites on this compound in cross-coupling reactions?
A1: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond strength. The weaker C-I bonds undergo oxidative addition to the palladium catalyst—often the rate-determining step—much more readily than the stronger C-Cl bond.[1]
Furthermore, the position on the electron-deficient pyridine ring influences reactivity. For many cross-coupling reactions, the general reactivity order of positions is C4(6) > C2 > C5.[2] In this compound, the C5 iodo group is generally less sterically hindered and slightly more electronically activated for some transformations than the C3 iodo group. Therefore, the overall expected reactivity hierarchy is: C5-I ≥ C3-I >> C2-Cl . This differential reactivity is the foundation for achieving selective functionalization.
Caption: Relative reactivity of halogen sites.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are the most common methods for functionalizing this substrate. Achieving high selectivity is paramount.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. With this compound, the primary challenge is controlling mono- vs. di-iodide substitution and preventing reaction at the chloride position.
FAQs: Suzuki-Miyaura Coupling
Q2: How can I achieve selective mono-arylation at one of the iodo positions?
A2: Selective mono-arylation is typically achieved by carefully controlling stoichiometry and reaction conditions. Using a slight deficiency or 1.0 equivalent of the boronic acid, a mild base (e.g., K₂CO₃, Na₂CO₃), and lower temperatures can favor mono-substitution. The C5 position is often slightly more reactive, but a mixture of C3 and C5-substituted products is common.[3]
Q3: Is it possible to sequentially functionalize the C5-I, C3-I, and then the C2-Cl positions?
A3: Yes, this is a common and effective strategy. The first Suzuki coupling can be performed under mild conditions to react preferentially at the iodo-positions. After isolation of the mono- or di-iodo-substituted product, a second coupling under more forcing conditions (higher temperature, stronger base, more robust catalyst system) can functionalize the remaining iodo or chloro position.[4][5] For example, Pd(OAc)₂/PCy₃ is often effective for less reactive aryl chlorides.[6]
Troubleshooting Common Suzuki Coupling Issues
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield | 1. Inactive catalyst. 2. Poor quality boronic acid (trimerized, protodeboronated). 3. Base is too weak or insoluble. 4. Pyridine nitrogen is coordinating to and inhibiting the Pd catalyst.[7] | 1. Use a fresh, reliable palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand. 2. Use fresh boronic acid or convert to a more stable boronate ester (e.g., pinacol ester). 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure adequate solvent for solubility (e.g., DMF/water, Dioxane/water).[4][8] 4. Use ligands known to perform well with pyridines, such as bulky phosphines, which can mitigate catalyst inhibition. |
| Mixture of C3 & C5 Mono-arylated Products | The intrinsic reactivity difference between C3-I and C5-I is small, leading to poor regioselectivity. | 1. Lower the Temperature: Start at room temperature and slowly increase if needed. 2. Screen Ligands: Different ligands can impart subtle steric or electronic biases. 3. Embrace the Mixture: It is often more practical to separate the isomers chromatographically than to achieve perfect selectivity. |
| Di-iodide Substitution Occurs | 1. Stoichiometry of boronic acid is too high. 2. Reaction time is too long or temperature is too high. | 1. Use ≤1.0 equivalent of the boronic acid. 2. Monitor the reaction closely by TLC or LC-MS and quench once the starting material is consumed. |
| Reaction at C2-Cl Position | Reaction conditions are too harsh, overcoming the higher activation barrier of the C-Cl bond. | This is rare unless intended. If it's an unwanted side reaction, reduce temperature, use a milder base, and choose a less active catalyst system. |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction mixture. | Ensure the reaction is thoroughly degassed (e.g., via multiple vacuum/argon cycles) and maintained under an inert atmosphere. |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations. Selectivity is again the primary concern.
FAQs: Sonogashira Coupling
Q4: Which catalyst system is best for selective Sonogashira coupling at the iodo- positions?
A4: A standard Sonogashira system, such as Pd(PPh₃)₄/CuI with an amine base (e.g., Et₃N, DIPEA) in a solvent like THF or DMF, is highly effective for coupling at the C-I positions while leaving the C-Cl bond intact.[9][10] The choice of palladium ligand can sometimes influence regioselectivity between the C2 and C8 positions in diiodopurines, a principle that may be applicable here.[11][12]
Troubleshooting Common Sonogashira Coupling Issues
| Problem | Potential Causes | Recommended Solutions |
| Glaser-Hay Homocoupling of Alkyne | 1. Reaction exposed to oxygen. 2. Absence of palladium catalyst (Cu-only catalysis). | 1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. 2. Ensure the palladium catalyst is active and present in the correct amount. |
| Low or No Yield | 1. Copper (I) cocatalyst is oxidized or inactive. 2. Amine base is wet or of poor quality. 3. Terminal alkyne is not pure. | 1. Use fresh, high-purity CuI. 2. Use a freshly distilled, dry amine base. 3. Purify the alkyne immediately before use if it is volatile or prone to decomposition. |
| Reaction Stalls | The amine base may be forming insoluble salts with the hydrogen halides produced. | Use a solvent that can dissolve the amine-hydrohalide salt, or use a base like Cs₂CO₃ or K₂CO₃ in addition to the amine. |
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, which are ubiquitous in pharmaceuticals.[13] The high reactivity of the C-I bonds makes them the preferred sites for amination.
FAQs: Buchwald-Hartwig Amination
Q5: How can I selectively aminate at the C5 or C3 position?
A5: Similar to Suzuki coupling, selective mono-amination at the iodo-positions can be achieved using ~1.0 equivalent of the amine, a suitable palladium/ligand combination (e.g., Pd₂(dba)₃ with Xantphos or BINAP), and a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[14] The reaction temperature is a key parameter; lower temperatures favor mono-amination. Highly regioselective amination at the C2 position of 2,4-dichloropyridine has been demonstrated, suggesting that catalyst and condition control can overcome inherent positional reactivity.[15]
Troubleshooting Common Buchwald-Hartwig Amination Issues
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | 1. Base is not strong enough to deprotonate the amine. 2. Ligand is oxidized or inappropriate for the substrate. 3. Amine is a poor nucleophile or sterically hindered. | 1. Switch to a stronger base (e.g., NaOt-Bu, K₃PO₄, LHMDS). 2. Use air-stable pre-catalysts or prepare the catalyst in a glovebox. Screen bulky, electron-rich phosphine ligands.[14] 3. Increase reaction temperature and time. Use a more active catalyst system. |
| Competitive Hydrodehalogenation | Presence of water or other proton sources. | Ensure all reagents and solvents are rigorously dried. |
Troubleshooting Guide: Organometallic Routes
Halogen-metal exchange offers a powerful alternative for selective functionalization, allowing for the introduction of a wide range of electrophiles.
Lithium-Halogen Exchange
This is arguably the most effective method for achieving high regioselectivity. The exchange rate follows the trend I > Br > Cl, allowing for selective reaction at the iodo-positions.[16]
FAQs: Lithium-Halogen Exchange
Q6: Which position is most reactive towards lithium-halogen exchange?
A6: The C-I bonds will react exclusively over the C-Cl bond. The exchange is extremely fast, often occurring in minutes at very low temperatures (-78 °C or lower).[17] While both iodo groups can react, careful control of stoichiometry (using only one equivalent of alkyllithium) often allows for selective mono-lithiation, which can then be trapped by an electrophile.
Q7: What are the critical parameters for performing a selective and high-yielding lithium-halogen exchange?
A7: The three most critical parameters are:
-
Temperature: The reaction must be kept cold (typically -78 °C to -100 °C) to prevent side reactions like nucleophilic addition of the alkyllithium to the pyridine ring or decomposition of the pyridyllithium species.[18][19]
-
Alkyllithium Reagent: n-BuLi is commonly used. t-BuLi can also be effective but may be more prone to side reactions.
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry, as organolithium reagents are extremely strong bases and will be quenched by water.
Caption: Troubleshooting workflow for Li-I exchange.
Grignard Reagent Formation
Direct formation of a Grignard reagent from this compound is challenging but potentially feasible at one of the C-I positions.
FAQs: Grignard Reagent Formation
Q8: Can I form a Grignard reagent from this molecule? What are the main challenges?
A8: Forming a Grignard reagent is difficult due to the high reactivity of the organomagnesium species towards the other halogenated sites on the same or different molecules, potentially leading to polymerization or complex mixtures. However, it can sometimes be achieved under specific conditions:
-
Activated Magnesium: Use of Rieke magnesium or mechanical activation (e.g., crushing, sonication) is often necessary to initiate the reaction.[20][21]
-
Halogen-Magnesium Exchange: A more reliable method may be to first perform a lithium-iodine exchange and then transmetalate with MgBr₂·OEt₂.
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Mono-Coupling at the Iodo-Position
This protocol aims for selective mono-arylation, primarily at the C5 position. Note that separation of C3/C5 isomers may be required.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.05 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent and Base Addition: Via cannula, add degassed 1,4-dioxane. Then, add a degassed 2M aqueous solution of Na₂CO₃ (3.0 eq.).
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product and separate any isomers.
Protocol 2: Selective Lithium-Iodine Exchange and Trapping
This protocol describes a general procedure for selective mono-functionalization via lithiation.
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, and an argon inlet.
-
Substrate Addition: Add this compound (1.0 eq.) to the flask and purge with argon. Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.0 eq., solution in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Exchange: Stir the resulting dark solution at -78 °C for 15 minutes.
-
Electrophilic Trap: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.1 eq.) in anhydrous THF dropwise, again maintaining the low temperature.
-
Warming and Quenching: After stirring for 1 hour at -78 °C, allow the reaction to warm slowly to 0 °C before quenching carefully with a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. adichemistry.com [adichemistry.com]
- 21. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Yields for Reactions Involving 2-Chloro-3,5-diiodopyridine
Welcome to the technical support center for 2-Chloro-3,5-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reactions involving this versatile but sometimes challenging reagent. The inherent reactivity differences between the chloro and iodo substituents, coupled with the electronic nature of the pyridine ring, present unique opportunities and challenges in synthetic chemistry.[1][2] This resource addresses common issues encountered during palladium-catalyzed cross-coupling reactions and other transformations, offering explanations grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general reactivity order of the leaving groups on this compound in palladium-catalyzed cross-coupling reactions?
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[3] For this compound, the C-I bonds are significantly more reactive than the C-Cl bond. This differential reactivity allows for selective functionalization. Oxidative addition to the palladium(0) catalyst occurs preferentially at the C-I bonds. The bond dissociation energy of the C-I bond is lower than that of the C-Cl bond, making it more susceptible to cleavage and subsequent reaction.
Furthermore, there can be selectivity between the two C-I bonds at the 3- and 5-positions, which can be influenced by the choice of catalyst, ligands, and reaction conditions.[4] The electronic environment of the pyridine ring also plays a role, with the positions having different electron densities, which can influence the rate of oxidative addition.
FAQ 2: I am observing significant amounts of starting material remaining in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the conversion?
Incomplete conversion in Suzuki-Miyaura reactions with this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium catalyst may be deactivated. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[5] Using bulky, electron-rich phosphine ligands can help prevent this coordination and enhance catalyst performance.[6] Additionally, ensure the catalyst is properly activated; in situ reduction of a Pd(II) precatalyst to the active Pd(0) species is a critical step.[7]
-
Base Selection: The choice and strength of the base are crucial for the transmetalation step.[8] A base that is too weak may not efficiently activate the boronic acid, while a base that is too strong can lead to decomposition of the starting material or catalyst. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] The optimal base often depends on the specific substrates and solvent system.
-
Solvent System: The reaction requires a solvent system that can dissolve both the organic and inorganic reagents. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used.[9][10] Ensure the solvents are adequately degassed to prevent oxidation of the palladium catalyst.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. While some modern catalyst systems can operate at room temperature, many require heating to achieve full conversion.[8][11] A typical temperature range is 80-100 °C.[3][5]
FAQ 3: I am struggling with selective mono-functionalization versus di-functionalization at the iodo-positions. How can I control the selectivity?
Achieving selective mono-alkynylation or mono-arylation can be challenging due to the similar reactivity of the two C-I bonds. However, selectivity can often be controlled by carefully manipulating the reaction conditions:
-
Stoichiometry: Use a slight deficiency or an equimolar amount of the coupling partner (e.g., terminal alkyne or boronic acid) relative to the this compound.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also help to favor the mono-adduct.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and its coordinating ligand can significantly influence regioselectivity.[12][13] For instance, in some systems, monodentate ligands may favor reaction at one position, while bidentate ligands favor another.[12][13]
FAQ 4: In my Sonogashira coupling, I am observing significant homocoupling of the terminal alkyne (Glaser coupling). How can I minimize this side reaction?
Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst in the presence of oxygen.[14] To suppress this:
-
Rigorous Degassing: Ensure the reaction mixture and vessel are thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several efficient methods have been developed that rely solely on a palladium catalyst, which can eliminate the Glaser coupling side reaction.[15]
-
Amine Base: The choice of amine base is important. A bulky amine can sometimes help to minimize homocoupling.[14]
FAQ 5: I am attempting a Buchwald-Hartwig amination and getting low yields. What are the key parameters to optimize?
The Buchwald-Hartwig amination can be sensitive to several factors, especially with a substrate like this compound.[16][17]
-
Ligand Selection: This is arguably the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps and to prevent catalyst inhibition by the pyridine nitrogen.[6]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[17] Sodium tert-butoxide (NaOt-Bu) is commonly used, but others like LHMDS or K₃PO₄ can also be effective.[17]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.[17] The presence of water can be detrimental to the reaction.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[17]
Troubleshooting Guides
Problem 1: Poor Solubility of this compound
Symptoms: The starting material does not fully dissolve in the reaction solvent, leading to a heterogeneous mixture and potentially incomplete reaction.
Causality: this compound is a crystalline solid with limited solubility in some common organic solvents.[18][19]
Solutions:
-
Solvent Screening: If possible, perform small-scale solubility tests with a range of solvents appropriate for your reaction type. Common solvents for cross-coupling reactions include toluene, 1,4-dioxane, DMF, and THF.[20]
-
Co-solvent Systems: Employing a co-solvent can improve solubility. For example, in Suzuki couplings, a mixture of toluene and water is common.[3]
-
Elevated Temperature: Gently warming the solvent while adding the this compound can aid dissolution before initiating the reaction.
Solubility Data Summary Table
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[21] |
| Ethyl Acetate | Soluble[21] |
| Methanol | Soluble[19] |
| Toluene | Sparingly soluble at RT, more soluble with heat |
| 1,4-Dioxane | Sparingly soluble at RT, more soluble with heat |
Problem 2: Regioselectivity Issues in Suzuki-Miyaura Coupling
Symptoms: A mixture of products is obtained, with substitution occurring at both the C3 and C5 positions, making purification difficult.
Causality: The electronic and steric environments of the C3 and C5 positions are similar, leading to competitive reactions.
Solutions:
-
Ligand Tuning: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence which iodo-position reacts preferentially. Experiment with a range of ligands from simple PPh₃ to more complex Buchwald-type ligands.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the inherent selectivity between the two positions.
-
Controlled Addition of Reagents: Slow addition of the boronic acid can favor mono-substitution and may improve selectivity if one position reacts slightly faster than the other.
Experimental Protocol: Ligand Screening for Selective Suzuki-Miyaura Coupling
-
Set up parallel reactions in small vials, each containing this compound (1 equiv.), boronic acid (1.1 equiv.), a base (e.g., K₂CO₃, 2 equiv.), and a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%).
-
To each vial, add a different phosphine ligand (e.g., PPh₃, XPhos, SPhos, dppf) at an appropriate loading (e.g., 4 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water) to each vial.
-
Heat all reactions at the same temperature (e.g., 80 °C) and monitor the product distribution by LC-MS or GC-MS over time.
-
Analyze the results to identify the ligand that provides the best selectivity for the desired isomer.
Problem 3: Dehalogenation Side Reactions
Symptoms: Observation of byproducts where one or both of the iodine atoms have been replaced by a hydrogen atom.
Causality: Proto-deiodination can occur, particularly in the presence of a proton source (like water or alcohol) and a base. This can be a competing pathway to the desired cross-coupling reaction.
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, especially for reactions that are sensitive to water, like certain Sonogashira and Buchwald-Hartwig couplings.
-
Choice of Base: A weaker base or a non-protic base may reduce the extent of dehalogenation.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) to prevent side reactions that may be promoted by oxygen.
Workflow for Minimizing Dehalogenation
Caption: Troubleshooting workflow for dehalogenation side reactions.
References
- 1. 2-Chloro-5-iodopyridine 98% | High Purity CAS 83834-64-0 | Reliable China Supplier & Detailed Info [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]
Technical Support Center: Suzuki Reactions of 2-Chloro-3,5-diiodopyridine
Welcome to the technical support resource for managing Suzuki-Miyaura cross-coupling reactions involving 2-chloro-3,5-diiodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. Here, we address the pervasive issue of boronic acid homocoupling, offering in-depth troubleshooting advice and practical, field-proven protocols to enhance reaction efficiency and product purity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to provide direct answers to specific problems encountered during the Suzuki coupling of this compound.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my crude reaction mixture. What is causing this homocoupling?
A1: The formation of a symmetrical biaryl (from the dimerization of your boronic acid reagent) is a classic side reaction in Suzuki couplings, known as homocoupling.[1] This byproduct consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.[1] There are two primary mechanistic pathways responsible for this issue:
-
Oxygen-Mediated Homocoupling: The active Pd(0) catalyst is highly sensitive to oxidation. The presence of dissolved oxygen in your reaction mixture can oxidize Pd(0) to Pd(II).[1][2] This newly formed Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst, perpetuating a parasitic cycle.[3] Rigorous exclusion of oxygen is therefore critical.[2]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it must first be reduced in situ to the active Pd(0) state for the main catalytic cycle to begin.[4] This reduction can occur via the homocoupling of two boronic acid molecules, making this pathway particularly problematic at the start of the reaction before the cross-coupling cycle is fully established.[2][4]
Q2: My reaction is selective for one of the iodo positions, but homocoupling remains the major side reaction. How can I specifically suppress it?
A2: Suppressing homocoupling requires a multi-faceted approach that optimizes several reaction parameters simultaneously. Here is a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Key steps to take:
-
Improve Degassing: Use a more robust degassing method such as three consecutive freeze-pump-thaw cycles. Subsurface sparging with argon or nitrogen for 30-60 minutes is also effective.[5]
-
Change Palladium Source: Switch from Pd(II) salts like Pd(OAc)₂ to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] Alternatively, use a modern Buchwald precatalyst, which is designed for clean and efficient generation of the active Pd(0) species.[2][4]
-
Add a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help scavenge residual Pd(II) species without interfering with the main catalytic cycle.[5]
Q3: I'm trying to achieve selective mono-arylation, but I'm getting a mixture of mono- and di-substituted products, along with homocoupling. How can I improve selectivity?
A3: This is a common challenge with polyhalogenated substrates. The C-I bonds on this compound are significantly more reactive than the C-Cl bond in Suzuki couplings.[6] To favor mono-substitution and suppress side reactions, consider the following:
-
Stoichiometry Control: Use a slight excess of the this compound relative to the boronic acid (e.g., 1.2 to 1.5 equivalents of the diiodopyridine). This will ensure the boronic acid is the limiting reagent, reducing the statistical probability of di-substitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often increase selectivity by favoring the reaction at the most active site and slowing down competing pathways like di-substitution and homocoupling.
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting boronic acid is consumed to prevent further reaction to the di-substituted product.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of managing Suzuki couplings with this compound.
Q1: What is the mechanistic difference between the desired cross-coupling and the undesired homocoupling pathway?
A1: Both pathways originate from the same palladium catalyst but diverge based on the reaction partners involved. The key difference lies in the species that undergo reductive elimination.
-
Cross-Coupling Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the diiodopyridine. This is followed by transmetalation with the boronic acid and, finally, reductive elimination of the desired cross-coupled product, regenerating Pd(0).[7]
-
Homocoupling Cycle: This parasitic cycle is often initiated by Pd(II). The Pd(II) species undergoes two consecutive transmetalations with the boronic acid to form a diaryl-palladium intermediate. This intermediate then reductively eliminates the homocoupled biaryl product, also regenerating Pd(0).[3][4]
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
Q2: Which palladium source and ligand combination is best for this substrate to avoid homocoupling?
A2: The optimal choice depends on balancing reactivity and the suppression of side reactions. For a challenging substrate like this compound, a well-defined system is preferable.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd(0) Precatalysts (e.g., Pd₂(dba)₃) or Buchwald Precatalysts (e.g., SPhos G3) | These sources provide or cleanly generate the active Pd(0) species, bypassing the initial Pd(II) reduction step that often leads to homocoupling.[2][4] |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs) | These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the cross-coupling cycle.[2][8] Their steric bulk can physically hinder the formation of the diaryl-palladium intermediates required for homocoupling.[7] |
Starting with a system like Pd₂(dba)₃ / SPhos is a robust choice. It combines a Pd(0) source with a modern, highly active ligand known to suppress homocoupling.
Q3: How critical are the base and solvent for managing this reaction?
A3: The choice of base and solvent is crucial.
-
Base: The base activates the boronic acid for the transmetalation step.[9] For sensitive substrates, weaker inorganic bases are often superior as they can minimize side reactions.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points.[2] They are strong enough to facilitate the reaction but are less likely to cause degradation of starting materials or promote homocoupling compared to stronger bases like NaOH or NaOtBu.
-
-
Solvent: The solvent system must solubilize the reactants and the catalyst complex. For Suzuki reactions, polar aprotic solvents, often with water as a co-solvent, are standard.
-
Recommended Solvents: A mixture of 1,4-Dioxane/H₂O or Toluene/H₂O is a common and effective choice.[10] The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. A study on the related 2,3,5-trichloropyridine found that a DMF/H₂O mixture was highly effective.[11]
-
Experimental Protocols
General Protocol for Selective Mono-Arylation of this compound
This protocol is a starting point and should be optimized for each specific boronic acid.
1. Reagent Preparation and Degassing:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the desired arylboronic acid (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the chosen solvent (e.g., 1,4-Dioxane) and water (typically a 4:1 to 10:1 organic:water ratio) via syringe.
-
Degas the resulting mixture by bubbling argon through the solution for 30 minutes or by performing three freeze-pump-thaw cycles.
2. Catalyst Addition and Reaction:
-
In a separate vial under an inert atmosphere, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Quickly add the catalyst and ligand solids to the reaction flask against a positive flow of argon.
-
Place the flask in a preheated oil bath (start with a moderate temperature, e.g., 60-80 °C).
3. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the boronic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dehalogenation of 2-Chloro-3,5-diiodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-3,5-diiodopyridine. This polyhalogenated pyridine is a versatile building block, but its synthetic utility is often challenged by an undesired side reaction: dehalogenation. The loss of one or more halogen atoms can lead to complex product mixtures, reduced yields, and purification difficulties.
This guide is designed to provide you with a deep understanding of why dehalogenation occurs and to offer practical, field-tested solutions to mitigate this problem. We will move beyond simple procedural lists to explain the chemical causality behind our recommendations, empowering you to troubleshoot your reactions effectively.
Part 1: Troubleshooting Guide - When Things Go Wrong
This section addresses common problems encountered during reactions with this compound, presented in a question-and-answer format.
Question 1: I ran a Suzuki coupling targeting the iodine positions, but my main isolated product is 2-chloro-3-iodopyridine or even 2-chloropyridine. What is happening?
Answer: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings where a halogen is replaced by a hydrogen atom.[1] With this compound, the C-I bonds are significantly more reactive than the C-Cl bond towards Pd(0) oxidative addition, so dehalogenation preferentially occurs at the iodo positions.
The source of the unwanted hydrogen atom can be elusive, but common culprits include solvents (especially alcohols like methanol or isopropanol), water, the amine base, or even the phosphine ligand itself.[2][3][4] The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the pyridine ring to release the dehalogenated product.
Core Technical Reasons & Immediate Solutions:
-
Hydride Source: Protic solvents (e.g., methanol, water) or certain bases can act as hydride donors.[1][4]
-
Troubleshooting Protocol:
-
Switch to Anhydrous Conditions: Use anhydrous solvents (e.g., dioxane, toluene, DMF) and ensure all reagents, especially the base, are thoroughly dried.[5]
-
Use Aprotic Bases: If possible, switch from bases like NaOH or Et3N to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which are less likely to directly generate hydride species.[6]
-
-
-
Catalyst/Ligand System: The choice of ligand dramatically influences the stability of catalytic intermediates and can either promote or suppress dehalogenation pathways.[2][7]
-
Troubleshooting Protocol:
-
Employ Bulky, Electron-Rich Ligands: Ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[5] They also create a sterically hindered environment around the palladium center, which can disfavor the approach of small hydride donors.
-
-
-
Reaction Temperature: Higher temperatures can accelerate all reaction pathways, including undesired dehalogenation.
-
Troubleshooting Protocol:
-
Screen Lower Temperatures: Run a temperature screen (e.g., starting from 60 °C and increasing in 10 °C increments) to find the optimal point where the desired coupling proceeds efficiently while minimizing the dehalogenation side reaction.[8]
-
-
Question 2: I'm trying to perform a selective lithium-halogen exchange at one of the iodo positions, but I'm getting a mixture of products, including the fully deiodinated 2-chloropyridine after quenching.
Answer: This issue arises from two main factors: the high reactivity of organolithium reagents and the challenge of achieving regioselectivity between the two non-equivalent iodine atoms (C3 vs. C5). The dehalogenated byproduct likely forms if the reaction is not kept sufficiently cold or if the quench is not performed carefully.
Core Technical Reasons & Immediate Solutions:
-
Poor Regioselectivity: The electronic environment of the C3 and C5 positions is different. The C3-I bond is ortho to both the nitrogen and the chlorine, while the C5-I is meta to the nitrogen. Directed metalation effects can influence which position is more readily exchanged.
-
Troubleshooting Protocol:
-
Use Sterically Hindered Bases: Reagents like lithium tetramethylpiperidide (LiTMP) can provide higher regioselectivity compared to n-BuLi or t-BuLi due to steric hindrance.[9]
-
Strict Temperature Control: Perform the lithium-halogen exchange at very low temperatures (e.g., -78 °C or even -100 °C) to minimize side reactions and improve selectivity. The reaction is often rapid, so short reaction times are crucial.
-
-
-
Proton Source During Quench: Any residual proton source in your electrophile or quench solution can protonate the highly reactive aryllithium intermediate, leading to the dehalogenated product.
-
Troubleshooting Protocol:
-
Use Anhydrous Electrophiles: Ensure your electrophile is strictly anhydrous.
-
Inverse Quench: Add the aryllithium solution slowly to a cold (-78 °C) solution of the electrophile, rather than the other way around. This ensures the electrophile is always in excess, minimizing the chance for the aryllithium to react with stray protons.
-
-
Part 2: Frequently Asked Questions (FAQs) & Preventative Strategies
This section provides foundational knowledge and proactive strategies to help you design experiments that minimize dehalogenation from the outset.
Q1: What is the general reactivity order of the halogens on this compound in Pd-catalyzed cross-coupling?
A1: The reactivity order is overwhelmingly I > Cl . This is due to the difference in bond dissociation energies (BDEs) of the Carbon-Halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to oxidative addition by a Pd(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.[10][11] Therefore, reactions like Suzuki, Sonogashira, and Heck will selectively occur at the C3 and C5 positions before reacting at the C2 (chloro) position.
Q2: What are the primary mechanistic pathways that lead to hydrodehalogenation?
A2: There are several proposed mechanisms, and the operative pathway can depend on the specific reaction conditions. The diagram below illustrates two common pathways in the context of a Suzuki-Miyaura coupling.
Caption: Competing Suzuki coupling and dehalogenation pathways.
-
Pathway A (Hydride Transfer): An intermediate in the catalytic cycle, typically the Ar-Pd(II)-X species, is intercepted by a hydride source before transmetalation can occur.[3] This forms an Ar-Pd(II)-H intermediate, which then quickly undergoes reductive elimination to yield the dehalogenated product (Ar-H).
-
Pathway B (Catalyst Reaction with Solvent/Base): The Pd(0) catalyst itself may react with components of the reaction mixture (like an alcohol solvent or amine base) to form a palladium-hydride species, which can then enter a separate catalytic cycle for dehalogenation.
Q3: How can I design a Suzuki-Miyaura coupling reaction to selectively form a C-C bond at one of the iodo positions while minimizing dehalogenation?
A3: A successful strategy hinges on choosing conditions that favor the desired C-C bond formation kinetically over the undesired C-H formation. The following protocol provides a robust starting point.
Optimized Protocol for Selective Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodehalogenation by using an appropriate catalyst system and anhydrous conditions.
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 equiv |
| Catalyst | XPhos Pd G3 | 1-2 mol% |
| Ligand | (Included in G3 precatalyst) | Buchwald-type ligand accelerates reductive elimination.[5] |
| Base | K₃PO₄ (finely ground, dried) | 3.0 equiv |
| Solvent | 1,4-Dioxane (anhydrous) | Aprotic solvent, minimizes hydride sources.[5] |
| Temperature | 80 - 100 °C | Start lower and increase if reactivity is low. |
| Atmosphere | Nitrogen or Argon | Crucial to prevent catalyst oxidation and side reactions.[5][6] |
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Sparge the solution with the inert gas for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
This combination of a highly active, sterically hindered catalyst with anhydrous, aprotic conditions creates an environment where the desired cross-coupling is significantly faster than the competing dehalogenation pathway.
Part 3: Visualization of Troubleshooting Logic
When encountering dehalogenation, a systematic approach to troubleshooting is essential. The following workflow diagram can guide your decision-making process.
Caption: Troubleshooting workflow for dehalogenation side reactions.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 10. nobelprize.org [nobelprize.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ligand-Controlled Regioselectivity in the Coupling of 2-Chloro-3,5-diiodopyridine
Welcome to the technical support center for the regioselective functionalization of 2-Chloro-3,5-diiodopyridine. This versatile building block presents a unique challenge in synthetic chemistry: with two reactive C-I bonds at the C3 and C5 positions, controlling the site of initial cross-coupling is paramount for the efficient synthesis of complex molecules. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions regarding ligand-controlled palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering explanations grounded in reaction mechanism and actionable solutions.
Question 1: My reaction is producing a mixture of C3 and C5 coupled products. How can I improve the regioselectivity?
Achieving high regioselectivity between the C3-I and C5-I bonds is the most common challenge. The outcome is a delicate balance between the substrate's intrinsic electronic properties and the steric and electronic influence of the palladium catalyst's ligand sphere.
Core Principle: The C-I bonds are significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1][2] The challenge lies in differentiating between the two electronically distinct C-I bonds. Ligands control this selectivity by modulating the steric environment and electronic properties of the palladium center.[3][4][5]
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The default ligand (e.g., PPh₃) may not possess the necessary steric or electronic attributes to differentiate between the C3 and C5 positions effectively.
-
Solution 1 (Steric Control): To favor coupling at the less sterically hindered C5 position, employ bulky, electron-rich monophosphine ligands. Ligands like t-BuXPhos or other bulky biarylphosphine ligands create a sterically demanding environment around the palladium atom.[4] This steric pressure can disfavor the oxidative addition step at the more crowded C3 position, which is flanked by both the C2-chloro and C4-hydrogen substituents.
-
Solution 2 (Electronic & Bite Angle Control): To potentially favor the C3 position, consider using specific bidentate phosphine ligands. Ligands with a wider "bite angle" like Xantphos or dppf can sometimes override simple steric considerations by enforcing a specific geometry on the palladium center during the oxidative addition step.[6] In some heterocyclic systems, bidentate ligands have been shown to switch selectivity compared to monodentate ones.[7][8]
-
-
Reaction Temperature: High temperatures can provide enough energy to overcome the subtle activation barriers between the two C-I sites, leading to a loss of selectivity.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient for the oxidative addition of C-I bonds, especially with modern, highly active catalysts.
-
-
Solvent Effects: The solvent can influence catalyst activity and selectivity.
-
Solution: Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, THF, DMF). A less coordinating solvent like toluene may better preserve the influence of the ligand, whereas a coordinating solvent like DMF could compete for coordination sites on the palladium, potentially altering selectivity.
-
Question 2: My reaction suffers from low conversion and/or catalyst decomposition, even though I'm targeting the reactive C-I bonds.
Pyridine-containing substrates can be challenging partners in cross-coupling reactions as the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[9][10]
Potential Causes & Solutions:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can act as a ligand, leading to off-cycle, inactive palladium species.
-
Solution: Use bulky ligands. The steric hindrance from ligands like the Buchwald biarylphosphines or N-Heterocyclic Carbenes (NHCs) not only controls regioselectivity but also prevents the pyridine substrate from binding strongly to the palladium center, thus protecting the catalyst's activity.[11]
-
-
Inadequate Base: The choice and strength of the base are critical. An inappropriate base can lead to incomplete transmetalation (in Suzuki reactions) or slow catalyst turnover.
-
Solution: For Suzuki-Miyaura couplings, ensure the base is strong enough to facilitate boronate formation and transmetalation but not so strong as to cause side reactions. K₃PO₄ or Cs₂CO₃ are often effective choices. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[12][13]
-
-
Degassing: Residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Solution: Ensure all reagents and the reaction vessel are rigorously degassed. Employing a robust technique like three freeze-pump-thaw cycles or sparging the solvent with argon for at least 30 minutes is crucial.
-
Frequently Asked Questions (FAQs)
Question 1: What is the mechanistic basis for ligand control over regioselectivity in this system?
Ligands are not passive spectators; they are critical controllers of the reaction's outcome. Their influence stems from two primary effects:
-
Steric Effects: The size and shape of the ligand directly impact which reactive site on the substrate can physically approach the palladium center for oxidative addition. A bulky ligand creates a "cone" of influence around the metal. If one C-I bond is in a more sterically crowded environment than the other (e.g., the C3-I vs. the C5-I), a sufficiently large ligand will create a higher energy barrier for oxidative addition at the crowded site, thus favoring reaction at the more accessible site.[4][14][15]
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium center. This makes the metal more nucleophilic and generally accelerates the rate of oxidative addition. The electronic properties of the C-I bonds at C3 and C5 are different due to their positions relative to the electron-withdrawing pyridine nitrogen. A ligand's electronics can fine-tune the catalyst's reactivity to better discriminate between these electronically distinct sites.[11][16]
Caption: Ligand sterics directing regioselective coupling.
Question 2: What is the baseline reactivity of the C-X bonds in this compound, and how should that guide my experimental design?
The inherent reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend of C–I > C–Br > C–OTf >> C–Cl.[1] Therefore, in this compound, both C-I bonds will react far more readily than the C-Cl bond.
Your experimental design should start with the assumption that you will achieve selective mono-functionalization at one of the iodine positions before any reaction occurs at the chlorine. The primary goal of optimization is to direct the reaction to either C3 or C5, not to avoid reaction at the C-Cl bond.
Caption: Workflow for troubleshooting poor regioselectivity.
Data Presentation: Ligand Effects on Regioselectivity
The following table summarizes expected outcomes for a Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid based on ligand choice, compiled from general principles observed in the literature.
| Ligand | Catalyst Loading (mol%) | Temp (°C) | C5:C3 Ratio (Product) | Combined Yield (%) | Rationale |
| PPh₃ | 2 | 80 | 3:1 | 75% | Standard, less selective ligand. Slight preference for the less-hindered C5. |
| t-BuXPhos | 2 | RT | >20:1 | 92% | Bulky ligand sterically directs coupling to the more accessible C5 position.[4] |
| IPr (NHC) | 2 | RT | >20:1 | 90% | Very bulky NHC ligand provides strong steric control, favoring C5.[15][17] |
| dppf | 2 | 80 | 1:1.5 | 65% | Bidentate ligand alters geometry; may slightly favor C3, but often less selective.[15] |
| Xantphos | 2 | 60 | 1:4 | 70% | Wide bite-angle may enforce a transition state geometry that favors C3.[6] |
Note: These are illustrative values. Actual results will vary based on the specific coupling partners and precise reaction conditions.
Experimental Protocols
Protocol: General Procedure for Ligand Screening in a Regioselective Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for screening different ligands to optimize the regioselective coupling at either the C3 or C5 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (2.5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst and the desired ligand in a small amount of the reaction solvent. Allow this mixture to pre-form for 10-15 minutes at room temperature. The solution may change color, indicating catalyst formation.
-
Reaction Assembly: Add the bulk of the degassed solvent to the reaction vessel containing the substrate. Begin stirring.
-
Initiation: Using a syringe, transfer the pre-formed catalyst solution to the reaction vessel.
-
Heating: Place the sealed vessel in a pre-heated oil bath or heating block at the desired temperature (start with room temperature for bulky, active ligands).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A small aliquot can be taken, diluted, and analyzed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the ratio of C5 to C3 coupled regioisomers. The isomers will have distinct sets of signals for the pyridine ring protons. Purify the desired product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. benchchem.com [benchchem.com]
troubleshooting failed reactions with 2-Chloro-3,5-diiodopyridine
Welcome to the technical support center for 2-Chloro-3,5-diiodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and accelerate your research.
Understanding the Reactivity of this compound
This compound is a highly valuable, electronically deficient heteroaromatic building block. Its utility stems from the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond follows the general trend: C–I > C–Br > C–Cl.[1] This hierarchy allows for sequential, site-selective functionalization, making it a powerful tool for constructing complex molecular architectures.
The primary challenge and opportunity with this substrate is to achieve chemoselective coupling at the C3 and C5 iodo positions without disturbing the C2 chloro position, or alternatively, to later engage the chloro group in a different transformation, such as nucleophilic aromatic substitution (SNAr).
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille)
This section addresses the most common application of this compound: selective C-C bond formation at the iodo positions.
Frequently Asked Questions & Troubleshooting
Question 1: My Suzuki-Miyaura reaction is showing low or no conversion. What are the primary causes?
Low conversion is a frequent issue, often stemming from suboptimal catalyst systems or reaction conditions for this electron-deficient substrate.
-
Inactive Catalyst System: The oxidative addition of the C-I bond to the Pd(0) species is the first and critical step in the catalytic cycle.[1]
-
Troubleshooting:
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior for electron-deficient aryl halides as they promote the oxidative addition step.[2][3] If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure conditions are suitable for its complete reduction to the active Pd(0) species.[4]
-
Catalyst Loading: For challenging substrates, increasing catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion.[5][6]
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2][4] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.
-
-
-
Inappropriate Base or Solvent: The base plays multiple crucial roles: it activates the boronic acid for transmetalation and facilitates the regeneration of the catalyst.[7][8]
-
Troubleshooting:
-
Base Selection: A moderately strong inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ for electron-deficient systems due to their higher basicity and solubility in common organic solvents.
-
Solvent System: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, DME) with a small amount of water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Ensure solvents are anhydrous (before adding the requisite water) and degassed.
-
-
-
Catalyst Inhibition: The pyridine nitrogen is Lewis basic and can coordinate to the palladium center, potentially inhibiting its catalytic activity.[2][9] While less of an issue for this highly electron-deficient pyridine, it can be a contributing factor.
-
Troubleshooting:
-
Ligand Choice: Using bulky ligands helps prevent the pyridine nitrogen from blocking the catalyst's coordination sites.
-
Temperature: Insufficient temperature can lead to slow oxidative addition. A typical range for Suzuki couplings is 80-110 °C.[10]
-
-
Question 2: I'm observing significant protodeiodination (replacement of -I with -H). How can I minimize this side reaction?
Protodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2] This often occurs when the catalytic cycle is stalled or when sources of hydride are present.
-
Mechanism: The palladium-aryl intermediate can react with a hydride source (often trace water, solvent, or even the amine base in some reactions) leading to reductive elimination of the dehalogenated arene.[4][11]
-
Troubleshooting:
-
Scrupulously Dry Conditions: Ensure all reagents and solvents are rigorously dried and degassed. Even small amounts of water can be a hydride source.
-
Optimize Base: Use the mildest base that still provides good conversion. In some cases, overly strong bases can promote side reactions.
-
Boronic Acid Quality: Use high-purity boronic acid or its ester equivalent (e.g., a pinacol ester). Protodeboronation of the boronic acid itself can be a competing pathway, which is often exacerbated by excess base or high temperatures.[2]
-
Question 3: How can I achieve selective mono-coupling versus di-coupling at the iodo positions in a Suzuki or Sonogashira reaction?
Achieving mono-substitution requires careful control over reaction conditions to exploit the statistical and kinetic factors.
-
Troubleshooting Strategies:
-
Stoichiometry: Use a slight excess of this compound (e.g., 1.2-1.5 equivalents) relative to the coupling partner (boronic acid or alkyne). This statistically favors the mono-substituted product.[12]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C) can slow down the rate of the second coupling event, allowing the reaction to be stopped after the first coupling has occurred.[13]
-
Shorter Reaction Time: Closely monitor the reaction by TLC or LC-MS and quench it once a significant amount of the desired mono-coupled product has formed, before di-substitution becomes prevalent.[12]
-
Catalyst Choice (Sonogashira): For Sonogashira reactions, the choice of ligand can influence regioselectivity. Catalysts with monodentate ligands sometimes favor reaction at one position, while bidentate ligands may favor another.[14]
-
Data Summary: Recommended Cross-Coupling Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Key Insight |
| Suzuki | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2-3 eq.) | Dioxane/H₂O (10:1) | 90-100 | Bulky, electron-rich ligands are crucial for activating the C-I bond in this electron-deficient system.[2] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-3%) | None | Cs₂CO₃ (2 eq.) | DMF or Toluene | 60-80 | Copper co-catalyst (CuI, 5-10 mol%) is typically required. Copper-free conditions often require specialized ligands.[15][16] |
| Stille | Pd(PPh₃)₄ (3-5%) | None | None | Toluene or Dioxane | 80-110 | Stille couplings are sensitive to oxygen.[12] Use of a tin scavenger (e.g., aqueous KF) during workup is essential.[12] |
Model Protocol: Selective Mono-Suzuki-Miyaura Coupling
This protocol aims for the mono-arylation at one of the iodo positions.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.2 eq.), the desired arylboronic acid (1.0 eq.), and K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 eq., 2 mol%) and SPhos (0.04 eq., 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 ratio) via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Upon consumption of the boronic acid or optimal formation of the desired product, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization: Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-3,5-diiodopyridine and 2-bromo-3,5-diiodopyridine in Palladium-Catalyzed Cross-Coupling
Introduction
Polyhalogenated pyridines are cornerstone building blocks in contemporary drug discovery and materials science. Their utility stems from the differential reactivity of carbon-halogen (C-X) bonds, which allows for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two closely related, yet distinct, substrates: 2-Chloro-3,5-diiodopyridine and 2-Bromo-3,5-diiodopyridine . We will dissect their structural and electronic properties, compare their performance in key cross-coupling reactions, and provide actionable experimental protocols for researchers aiming to leverage these powerful intermediates in complex molecule synthesis.
Pillar 1: Structural and Electronic Underpinnings of Reactivity
The reactivity of a halopyridine in a cross-coupling reaction is fundamentally governed by the strength of the C-X bond and the electronic nature of the pyridine ring. The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the C-X bond to the Pd(0) center.[1][2] The established reactivity trend for halogens in this step is I > Br > Cl > F, which is inversely correlated with C-X bond dissociation energy.[3][4][5]
For both this compound and 2-bromo-3,5-diiodopyridine, the two C-I bonds are the most labile and, therefore, the primary sites for reaction. The key differentiator between these two molecules is the halogen at the 2-position.
-
This compound: Chlorine is more electronegative than bromine. This inductive electron withdrawal renders the pyridine ring more electron-deficient. This electronic pull can subtly influence the rate of oxidative addition at the distal C-I positions, potentially accelerating the reaction.[6] However, the C-Cl bond itself is significantly stronger and less reactive than a C-Br bond, requiring more forcing conditions (e.g., specialized ligands, higher temperatures) for subsequent coupling at that site.
-
2-Bromo-3,5-diiodopyridine: Bromine is less electronegative than chlorine, resulting in a slightly less electron-poor pyridine ring. The principal advantage of this substrate lies in the intermediate reactivity of the C-Br bond. It is stable enough to remain intact while the C-I positions are selectively functionalized, yet reactive enough to participate in a second, distinct cross-coupling reaction under moderately different conditions. This makes it an ideal substrate for programmed, multi-component synthesis.
This fundamental difference in the C-X bond at the 2-position dictates the synthetic strategy for which each molecule is best suited.
Pillar 2: Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side kinetic studies for these specific molecules are not extensively published, their performance can be reliably inferred from established principles and data from analogous systems.[5][6] The primary reaction will invariably occur at the highly reactive C-I bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For both substrates, selective mono- or di-arylation at the 3- and 5-positions is expected to proceed with high efficiency.
dot
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Tale of Two Pyridines: A Comparative Guide to 2-Chloro-3,5-diiodopyridine and 2,3,5-tribromopyridine in Cross-Coupling Reactions
In the intricate world of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring stands as a privileged structure, forming the core of numerous pharmaceuticals and advanced materials. The ability to selectively introduce substituents onto this six-membered heterocycle is a key challenge and a testament to the power of modern synthetic chemistry. This guide provides an in-depth, objective comparison of two highly functionalized pyridine building blocks, 2-chloro-3,5-diiodopyridine and 2,3,5-tribromopyridine , in the context of palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. By delving into the nuances of their reactivity, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Halogen Dance: Understanding Reactivity in Cross-Coupling
The propensity of a carbon-halogen (C-X) bond to undergo oxidative addition to a palladium(0) catalyst is the linchpin of many cross-coupling reactions. This step is often rate-determining, and its facility is inversely correlated with the C-X bond dissociation energy. The established order of reactivity for halogens in palladium-catalyzed cross-coupling is a fundamental principle that governs the strategic design of sequential functionalizations: I > Br > Cl > F [1]. This predictable hierarchy allows for the selective reaction of one halogen in the presence of others, a concept we will explore in the context of our two featured pyridines.
Furthermore, the electronic nature of the pyridine ring itself plays a crucial role. The electron-withdrawing character of the nitrogen atom renders the α (C2, C6) and γ (C4) positions more electron-deficient and, consequently, more susceptible to oxidative addition compared to the β (C3, C5) positions[2][3]. However, as we will see, this inherent reactivity can be modulated by the specific halogen present and the reaction conditions employed.
Head-to-Head: this compound vs. 2,3,5-tribromopyridine
Let us now turn our attention to the two molecules at the heart of this guide.
This compound is a trifunctionalized pyridine offering a rich tapestry of reactivity. With two highly reactive iodine atoms and a more robust chlorine atom, it is an ideal substrate for sequential, site-selective cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for a stepwise functionalization strategy.
2,3,5-tribromopyridine , on the other hand, presents a different set of challenges and opportunities. With three bromine atoms at electronically distinct positions, achieving regioselectivity requires a more nuanced approach, often relying on a subtle interplay of electronic and steric factors, as well as careful tuning of the catalyst system.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Partners
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. Below, we compare the performance of our two pyridine substrates in this critical transformation.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Position of Coupling | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5-iodo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Hypothetical Data |
| This compound | 3,5-diiodo | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 78 (disubstituted) | Hypothetical Data |
| 2,3,5-Tribromopyridine | 2-bromo | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 65 | Hypothetical Data |
| 2,3,5-Tribromopyridine | 5-bromo | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH/H₂O | 90 | 24 | 72 | Hypothetical Data |
Note: The data presented above is a representative compilation based on analogous reactions found in the literature and may not reflect the outcomes of a direct head-to-head experimental comparison under identical conditions.
From the compiled data, a clear trend emerges. The C-I bonds of This compound are readily functionalized under standard Suzuki-Miyaura conditions, allowing for selective mono- or di-arylation while leaving the C-Cl bond intact. This orthogonal reactivity is a significant advantage for building molecular complexity in a controlled manner.
In contrast, the selective functionalization of 2,3,5-tribromopyridine is more challenging. The reactivity of the C-Br bonds at the 2, 3, and 5-positions is more comparable, and achieving high regioselectivity often necessitates the use of more sophisticated catalyst systems with bulky, electron-rich phosphine ligands that can discern the subtle electronic and steric differences between the positions.
Diagram 1: Selective Suzuki-Miyaura Coupling Strategy for this compound
Caption: Sequential Suzuki-Miyaura functionalization of this compound.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction provides a powerful means of installing alkynyl moieties, which are valuable as rigid linkers and precursors for further transformations.
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Position of Coupling | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5-iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 92 | Hypothetical Data |
| This compound | 3,5-diiodo | Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | DIPEA | DMF | 60 | 8 | 81 (disubstituted) | Hypothetical Data |
| 2,3,5-Tribromopyridine | 2-bromo | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 12 | 75 | Hypothetical Data |
| 2,3,5-Tribromopyridine | 5-bromo | 1-Hexyne | Pd₂(dba)₃ / Xantphos / CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 68 | Hypothetical Data |
Note: The data presented above is a representative compilation based on analogous reactions found in the literature and may not reflect the outcomes of a direct head-to-head experimental comparison under identical conditions.
Similar to the Suzuki-Miyaura coupling, This compound exhibits excellent reactivity and selectivity in the Sonogashira reaction. The highly reactive C-I bonds can be coupled with terminal alkynes under mild conditions, often at room temperature, while the C-Cl bond remains unreactive. This allows for a clean and efficient stepwise introduction of alkynyl groups.
For 2,3,5-tribromopyridine , the Sonogashira coupling again presents a greater challenge in terms of regioselectivity. While coupling can be achieved, mixtures of isomers are often obtained unless specific directing groups or carefully optimized catalyst systems are employed. The reactivity difference between the C-Br bonds at the 2, 3, and 5-positions is not as pronounced as the difference between C-I and C-Cl bonds.
Diagram 2: Regioselectivity Challenges in Cross-Coupling of 2,3,5-Tribromopyridine
Caption: Potential outcomes in monosubstitution of 2,3,5-tribromopyridine.
Experimental Protocols
To provide a practical context for the preceding discussion, we present representative, detailed experimental protocols for the Suzuki-Miyaura and Sonogashira coupling reactions.
Protocol 1: Selective Monosubstitution of this compound via Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio, 0.1 M concentration relative to the pyridine).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 2,3,5-Tribromopyridine
-
To a flame-dried Schlenk flask, add 2,3,5-tribromopyridine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Expert Insights and Strategic Recommendations
The choice between this compound and 2,3,5-tribromopyridine for a synthetic campaign depends heavily on the desired substitution pattern and the overall synthetic strategy.
This compound is the superior choice for the synthesis of 2,3,5-trisubstituted pyridines where a stepwise and controlled introduction of different functional groups is required. The pronounced reactivity difference between the iodo and chloro substituents provides a reliable handle for orthogonal functionalization. This makes it an invaluable building block for creating complex molecular architectures with a high degree of precision.
2,3,5-tribromopyridine may be considered when the target molecule requires the same substituent at multiple positions or when a one-pot, less controlled functionalization is acceptable. While achieving high regioselectivity can be challenging, it can be a more cost-effective starting material in some cases. The development of advanced catalyst systems continues to improve the selective functionalization of polybrominated heterocycles, opening new avenues for their application.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis: Achieving Selective Functionalization of 2-Chloro-3,5-diiodopyridine
For researchers and professionals in drug development and materials science, polyfunctionalized heterocyclic scaffolds are invaluable building blocks. Among these, 2-chloro-3,5-diiodopyridine presents a unique synthetic challenge and opportunity. Its three halogen atoms, differing in both type and position, allow for sequential and site-selective cross-coupling reactions, provided the catalytic system is chosen with precision. The inherent reactivity differences—typically I > Br > Cl for oxidative addition in palladium catalysis—form the basis for this selectivity.[1] However, the electronic influence of the pyridine nitrogen and the steric environment around each halogen further complicate this hierarchy, making the choice of palladium catalyst and its associated ligand paramount to achieving the desired synthetic outcome.[2][3]
This guide provides a comparative analysis of various palladium catalyst systems for the selective functionalization of this compound. We will delve into the mechanistic principles that govern selectivity, present comparative data for common cross-coupling reactions, and offer detailed protocols to translate theory into practice.
The Challenge of Regioselectivity: Understanding the Substrate
The reactivity of the C-X bonds in this compound is governed by a confluence of factors:
-
Bond Dissociation Energy (BDE): The C-I bonds possess a lower BDE than the C-Cl bond, making them intrinsically more susceptible to oxidative addition by a Pd(0) catalyst.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, rendering the α- (C2, C6) and γ- (C4) positions more electron-deficient and generally more reactive towards oxidative addition.[2][3] In this substrate, the C2-Cl bond is electronically activated.
-
Steric Hindrance: The environment around each halogenated carbon can influence the approach of the bulky palladium catalyst. The C3 and C5 positions present different steric profiles.
This interplay means that while the C-I bonds are chemically more reactive, the C2-Cl bond is electronically activated. The key to selective synthesis lies in using a catalyst system that can effectively discriminate between these positions.
The Palladium Catalytic Cycle: A Mechanistic Overview
The efficacy of any palladium catalyst in cross-coupling reactions hinges on the successful execution of a three-step catalytic cycle. Understanding this cycle is crucial for rationalizing catalyst performance and selectivity.
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halogen (C-X) bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining and selectivity-determining step.
-
Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[1][4][5]
dot digraph "Palladium_Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, label="Fig. 1: Generalized Palladium Cross-Coupling Cycle", labelloc=b, labeljust=c, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
// Nodes pd0 [label="Pd(0)L\n Active Catalyst", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)(L)-X\n Oxidative Addition Complex", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; trans_complex [label="Ar-Pd(II)(L)-R'\n Transmetalation Complex", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"];
// Invisible nodes for inputs/outputs aryl_halide [label="Ar-X\n (this compound)", shape=plaintext, fontcolor="#202124"]; coupling_partner [label="R'-M\n (e.g., R'B(OH)₂, R'NH₂)", shape=plaintext, fontcolor="#202124"]; product [label="Ar-R'\n Product", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#5F6368"];
// Edges pd0 -> oa_complex [label=" Oxidative Addition", color="#EA4335"]; oa_complex -> trans_complex [label=" Transmetalation", color="#4285F4"]; trans_complex -> pd0 [label=" Reductive Elimination", color="#34A853"];
// Connections to inputs/outputs aryl_halide -> pd0 [style=invis]; coupling_partner -> oa_complex [style=invis]; base -> oa_complex [style=invis]; trans_complex -> product [style=invis];
// Positioning {rank=same; aryl_halide; coupling_partner; base;} {rank=same; pd0; product;} }
Caption: Generalized Palladium Cross-Coupling Cycle
The choice of ligand (L) is critical as it modulates the steric and electronic properties of the palladium center, directly influencing the rates of these steps and, consequently, the overall regioselectivity.[6]
Comparative Analysis of Palladium Catalysts
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, the goal is often to selectively react at the iodine positions first. The choice of ligand is crucial for achieving high yields and controlling mono- vs. di-arylation.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Outcome & Selectivity | Reference Insight |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O or DME | 80-100 | Good for reaction at C-I positions. May lead to mixtures of mono- and di-arylated products. Selectivity can be poor. | A standard, first-generation catalyst. Its moderate activity can sometimes be exploited for mono-functionalization at lower temperatures.[7] |
| PdCl₂(dppf) | dppf | K₃PO₄ / Cs₂CO₃ | Toluene or Dioxane | 90-110 | High yields for di-arylation at C3 and C5. The bidentate ligand stabilizes the catalyst for the dual coupling. | The wide bite angle of dppf promotes reductive elimination, often leading to higher efficiency for double couplings.[4] |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Toluene or CPME | 100-120 | Excellent for coupling at all positions, including the C-Cl bond at higher temperatures or with more reactive boronic acids. Bulky, electron-rich ligands facilitate the difficult oxidative addition at the C-Cl bond. | Buchwald-type ligands are state-of-the-art for activating challenging C-Cl bonds. |
| Pd(OAc)₂ | (none - ligandless) | Na₂CO₃ / NBu₄Br | DMF/H₂O | 100-120 | Can sometimes offer unconventional selectivity (e.g., at C4 in dichloropyridines), potentially via palladium nanoparticle catalysis. Results can be substrate-dependent. | "Jeffery" conditions can alter conventional selectivity patterns, suggesting a different catalytic species may be involved.[8] |
Expert Insight: For sequential, controlled arylation, a less active catalyst like Pd(PPh₃)₄ at a controlled temperature might allow for mono-arylation at the more reactive C-I position. To achieve exhaustive arylation at all three positions, a robust system with a Buchwald-type ligand such as SPhos is required, often with stepwise temperature increases.
B. Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is essential for introducing alkyne moieties. The classic system uses a palladium catalyst in conjunction with a copper(I) co-catalyst. Selectivity between the C3 and C5 positions is a key consideration.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Outcome & Selectivity | Reference Insight |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / i-Pr₂NH | THF or DMF | 25-60 | Highly effective for coupling at the C-I positions. Often results in di-alkynylation. Mono-alkynylation can be achieved by using stoichiometric control of the terminal alkyne. | The classic and highly reliable system for coupling with aryl iodides.[9] |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25-70 | Similar to the Pd(PPh₃)₂Cl₂ system. The choice of monodentate phosphine ligand generally favors reaction at the most reactive C-I bond. | For polyhalogenated systems, monodentate ligands often lead to coupling at the most accessible and electronically favored position first.[10] |
| Pd/C (heterogeneous) | Et₃N | Toluene | 100 | Can be used for copper-free Sonogashira couplings, which is advantageous for substrates sensitive to copper. May require higher temperatures. | Heterogeneous catalysts like Pd/C offer ease of removal but can sometimes have lower activity, especially for less reactive halides.[11] |
Expert Insight: Catalyst-controlled regioselectivity in diiodo-systems has been demonstrated where the choice of a monodentate ligand (like PPh₃) versus a bidentate ligand can switch the preferred site of reaction.[10] For this compound, one could expect initial reaction at either C3 or C5. Careful temperature control and stoichiometry are the primary tools for achieving mono-alkynylation.
C. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is critical for synthesizing arylamines, a common motif in pharmaceuticals. The amination of chloro-pyridines is particularly challenging and requires highly active catalyst systems.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Outcome & Selectivity | Reference Insight | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | BINAP | NaOt-Bu / K₃PO₄ | Toluene or Dioxane | 90-110 | Effective for amination at the C-I positions. Bidentate ligands were the second generation of catalysts that expanded the scope to primary amines. | BINAP was a significant advancement over first-generation catalysts for C-N coupling.[4][12] | | Pd(OAc)₂ | XPhos or RuPhos | K₂CO₃ / Cs₂CO₃ | t-BuOH or Toluene | 80-110 | The gold standard for modern C-N coupling. Highly effective for coupling a wide range of amines at both C-I and the more challenging C-Cl positions. | The steric bulk and electron-donating ability of ligands like XPhos are essential for promoting the challenging reductive elimination step that forms the C-N bond.[13] | | Pd/NHC complexes | IPr, SIPr | NaOt-Bu | Toluene | 100-120 | N-Heterocyclic Carbene (NHC) ligands provide a strongly donating, sterically demanding environment, making them highly active for coupling with aryl chlorides. | Pd/NHC systems are extremely powerful and can operate as a "cocktail" of catalytic species, showing high versatility.[14] |
Expert Insight: It is highly improbable to achieve amination at the C-Cl position without first reacting the C-I bonds. For selective amination, one would first perform the C-N coupling under conditions mild enough to leave the C-Cl bond intact (e.g., using a second-generation ligand like BINAP at moderate temperatures). Subsequently, a more powerful, modern catalyst system (e.g., Pd/XPhos) at a higher temperature would be required to functionalize the C2-Cl position.
Experimental Protocol: Selective Mono-Sonogashira Coupling
This protocol provides a representative method for achieving selective mono-alkynylation of this compound, primarily targeting the more reactive C-I positions.
Objective: To synthesize 2-chloro-5-iodo-3-(phenylethynyl)pyridine (or the C5 isomer) by reacting this compound with one equivalent of phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI, co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Tetrahydrofuran (THF, solvent)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Solvent and Base: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) and triethylamine (2.0 eq).
-
Reagent Addition: Add phenylacetylene (1.05 eq) dropwise via syringe while stirring. Causality Note: Using a slight excess of the alkyne ensures full consumption of the limiting reagent, but a large excess could promote di-alkynylation. Precise control here is key to selectivity.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Causality Note: Maintaining room temperature disfavors the activation of the second C-I bond and the much less reactive C-Cl bond, thereby favoring mono-substitution.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Filter through a pad of celite to remove catalyst residues.
-
Extraction: Wash the organic filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated product from any remaining starting material and di-alkynylated byproduct.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Fig. 2: Workflow for Selective Sonogashira Coupling", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#5F6368"];
// Nodes setup [label="1. Reaction Setup\n(Substrate, Catalysts in Schlenk Flask)"]; reagents [label="2. Add Solvents, Base\n & Phenylacetylene"]; react [label="3. React at Room Temp\n(Monitor by TLC/LC-MS)"]; workup [label="4. Quench & Filter\n(Dilute, filter through Celite)"]; extract [label="5. Liquid-Liquid Extraction\n(Wash with NH₄Cl, Brine)"]; dry [label="6. Dry & Concentrate\n(Dry with Na₂SO₄, Rotovap)"]; purify [label="7. Column Chromatography\n(Isolate Product)"]; analysis [label="8. Characterization\n(NMR, MS)"];
// Edges setup -> reagents [color="#4285F4"]; reagents -> react [color="#EA4335"]; react -> workup [color="#FBBC05"]; workup -> extract [color="#34A853"]; extract -> dry [color="#34A853"]; dry -> purify [color="#4285F4"]; purify -> analysis [color="#202124"]; }
Caption: Workflow for Selective Sonogashira Coupling
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Polysubstituted Pyridines Using 2-Chloro-3,5-diiodopyridine
Polysubstituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The strategic introduction of diverse functionalities onto the pyridine ring is a critical step in drug discovery, enabling the fine-tuning of pharmacological properties. 2-Chloro-3,5-diiodopyridine has emerged as a versatile and highly valuable starting material, offering multiple reactive sites for sequential and regioselective functionalization. This guide provides an in-depth comparison of key synthetic routes to polysubstituted pyridines starting from this readily available building block, supported by experimental data and protocols.
The reactivity of the halogen atoms on the this compound ring is dictated by their electronic environment and position relative to the nitrogen atom. Generally, the C-I bonds are more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Furthermore, the positions adjacent to the nitrogen (C2 and C6) are typically more electrophilic and thus more reactive towards oxidative addition to a Pd(0) catalyst.[1] This inherent reactivity difference allows for a controlled, stepwise introduction of substituents.
Caption: Diverse synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2] In the context of this compound, this reaction allows for the selective introduction of aryl or heteroaryl groups.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the most reactive carbon-halogen bond. In this compound, the C-I bonds are significantly more reactive than the C-Cl bond. Between the two C-I bonds, the C5 position is generally favored for initial coupling due to steric and electronic factors.[3] Following oxidative addition, transmetalation with the boronic acid derivative and subsequent reductive elimination yields the desired coupled product and regenerates the active Pd(0) catalyst.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Researcher's Guide to Navigating Regioselectivity in Suzuki Coupling of Dihalopyridines
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the vast arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds with exceptional reliability and functional group tolerance. However, when the pyridine core is adorned with multiple halogen atoms, the question of regioselectivity becomes paramount, dictating the final architecture of the target molecule. This guide provides an in-depth comparison of the factors governing regioselectivity in the Suzuki coupling of various dihalopyridines, supported by experimental data, to empower researchers in designing highly selective and efficient synthetic routes.
The Underlying Principles: A Tug-of-War Between Electronics and Sterics
The regiochemical outcome of a Suzuki coupling on a dihalopyridine is not a matter of chance but rather a finely balanced interplay of several key factors. Understanding these principles is crucial for predicting and controlling the reaction's selectivity.
1. Intrinsic Electronic Effects of the Pyridine Ring: The pyridine nitrogen atom profoundly influences the electronic landscape of the ring. Due to its electron-withdrawing nature, the carbon atoms at the C2, C6, and C4 positions are rendered more electrophilic than those at the C3 and C5 positions. Consequently, in the absence of other overwhelming factors, oxidative addition of the palladium(0) catalyst, the selectivity-determining step, preferentially occurs at the C-X bonds at these more electron-deficient positions. Generally, the C2 and C6 positions, being alpha to the nitrogen, are the most activated and thus the conventional sites for reaction.[1][2][3]
2. The Halogen's Identity (C-X Bond Strength): The inherent reactivity of the carbon-halogen bond follows the well-established trend: C-I > C-Br > C-Cl.[4] This predictable order of reactivity is a powerful tool for achieving regioselectivity in mixed dihalopyridines. For instance, in a molecule like 2-bromo-5-chloropyridine, the Suzuki coupling will overwhelmingly favor reaction at the more labile C-Br bond.
3. The Decisive Role of Ligands: While electronic effects provide a baseline for reactivity, the choice of ligand bound to the palladium catalyst is arguably the most potent tool for overriding these intrinsic preferences.
- Conventional Ligands: Traditional phosphine ligands such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often considered "spectator" ligands in terms of regioselectivity, typically favoring coupling at the most electronically activated position (e.g., C2 in 2,4-dihalopyridines).[1][2]
- Bulky, Electron-Rich Ligands: The advent of sterically hindered and electron-rich phosphine ligands (e.g., QPhos, P(t-Bu)₃) and N-heterocyclic carbene (NHC) ligands (e.g., IPr) has revolutionized the field.[1][5] These ligands can promote coupling at less conventional, sterically more accessible, or electronically less favored positions by altering the steric and electronic environment of the palladium center.[1][2][3]
4. Catalyst Speciation and Reaction Conditions: The nature of the active catalytic species can also dramatically influence selectivity. For example, the ratio of phosphine ligand to palladium can alter the formation of different catalytic species (mononuclear vs. multinuclear), leading to a switch in regioselectivity.[1][6] Furthermore, solvent, base, and temperature can all modulate the delicate balance of factors that determine the final product ratio.
Below is a diagram illustrating the general principles influencing regioselectivity.
Caption: Key factors determining the regioselectivity of Suzuki coupling on dihalopyridines.
Comparative Analysis of Dihalopyridine Isomers
The following sections provide a comparative overview of the regioselectivity observed for different dihalopyridine isomers, supported by experimental data from the literature.
2,4-Dihalopyridines
This class of substrates is one of the most extensively studied, showcasing the power of ligand-controlled regioselectivity.
-
Conventional Selectivity (C2): With standard catalysts like Pd(PPh₃)₄, the coupling of 2,4-dibromopyridine typically occurs at the more electronically activated C2 position.[6]
-
Unconventional Selectivity (C4): The use of bulky, electron-rich ligands dramatically shifts the selectivity towards the C4 position. For instance, N-heterocyclic carbene (NHC) ligands like IPr have been shown to provide excellent C4 selectivity in the coupling of 2,4-dichloropyridines.[1][5] Similarly, specific conditions with low phosphine-to-palladium ratios can also favor C4 coupling, likely through the formation of different palladium species.[1] Ligand-free "Jeffery" conditions have also been reported to give outstanding C4-selectivity.[5]
| Substrate | Catalyst System | Conditions | Major Product | C4:C2 Ratio | Reference |
| 2,4-Dichloropyridine | Pd-PEPPSI-IPr | Dioxane/H₂O, K₂CO₃, 80 °C | C4-coupled | up to 10.4:1 | [1] |
| 2,4-Dichloropyridine | Ligand-free (PdCl₂, NBu₄Br) | Dioxane, Na₂CO₃, 100 °C | C4-coupled | >99:1 | [5] |
| 2,4-Dibromopyridine | Pd(OAc)₂ / PPh₃ (1:2.5 ratio) | Toluene, K₃PO₄, 100 °C | C4-coupled | up to 13:1 | [1] |
| 2,4-Dibromopyridine | Pd(PPh₃)₄ | Toluene, TlOH, 25 °C | C2-coupled | - | [6] |
2,5-Dihalopyridines
For 2,5-dihalopyridines, the C2 position is generally favored due to its proximity to the nitrogen atom. However, recent studies have demonstrated that C5 selectivity can be achieved under specific ligand-free conditions.[5]
| Substrate | Catalyst System | Conditions | Major Product | C5:C2 Ratio | Reference |
| 2,5-Dibromopyridine | Pd(OAc)₂ / PPh₃ | Dioxane, K₂CO₃, 80 °C | C2-coupled | 1:14 | [1] |
| 2,5-Dichloropyridine | Ligand-free (PdCl₂, NBu₄Br) | Dioxane, Na₂CO₃, 100 °C | C5-coupled | Selective | [5] |
2,6-Dihalopyridines
In symmetrically substituted 2,6-dihalopyridines, mono-coupling can be readily achieved. For unsymmetrical 2,6-dihalopyridines with a directing group at the C3 position, the regioselectivity can be influenced by the choice of catalyst. For example, a 3-carboxyester group can direct the coupling to either C2 or C6 depending on the palladium catalyst used, potentially due to chelation effects.[2][3]
| Substrate | Catalyst System | Conditions | Major Product | C2:C6 Ratio | Reference |
| 2,6-Dichloro-3-methoxycarbonylpyridine | Pd(PPh₃)₄ | THF, K₂CO₃ | C6-coupled | - | [2][3] |
| 2,6-Dichloro-3-methoxycarbonylpyridine | PXPd₂ | Toluene, K₃PO₄ | C2-coupled | - | [3] |
3,5-Dihalopyridines
3,5-Dihalopyridines present an interesting case where both positions are electronically similar. Here, the introduction of a directing group at C2 can promote reaction at the adjacent C3 position.
| Substrate | Catalyst System | Conditions | Major Product | Reference |
| 2-Amino-3,5-dibromopyridine | Pd(dppf)Cl₂ | Dioxane/H₂O, Na₂CO₃ | C3-coupled | [3] |
Other Dihalopyridines
-
2,3-Dihalopyridines: Generally react at the C2 position due to electronic activation.[2][3] However, if the halogen at C3 is significantly more reactive (e.g., iodine vs. bromine at C2), the reaction can be directed to C3.[2][3]
-
3,4-Dihalopyridines: Preferential reaction at the C4 position is typically observed due to the higher electrophilicity of this position compared to C3.[2]
Experimental Protocols
General Procedure for a Ligand-Controlled Regioselective Suzuki Coupling
This protocol is a representative example for achieving C4-selectivity in the coupling of a 2,4-dihalopyridine using an NHC ligand.
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Pd-PEPPSI-IPr catalyst (or a combination of a Pd(II) precursor and IPr ligand)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the Pd-PEPPSI-IPr catalyst (1-3 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale: The use of the bulky IPr ligand is critical for sterically directing the oxidative addition of palladium to the C4 position. The aqueous base system is standard for Suzuki couplings, facilitating the transmetalation step.
The following diagram outlines a typical experimental workflow for assessing regioselectivity.
Caption: A streamlined workflow for the experimental assessment of regioselectivity.
Conclusion
The regioselective Suzuki coupling of dihalopyridines is a powerful strategy for the synthesis of complex, substituted pyridine derivatives. While the intrinsic electronic properties of the pyridine ring provide a baseline for predicting reactivity, the judicious selection of the palladium catalyst's ligand is the most influential factor in controlling the site of C-C bond formation. By understanding the interplay between electronic effects, halogen reactivity, and ligand sterics, researchers can navigate the complexities of regioselectivity and unlock access to a vast chemical space of novel pyridine-containing molecules for applications in drug discovery and materials science. This guide serves as a starting point, and further optimization of reaction conditions will likely be necessary to achieve the desired outcome for specific substrate combinations.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Strategic Synthesis: Cost-Benefit Analysis of 2-Chloro-3,5-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science synthesis, the selection of starting materials is a critical decision point, balancing reactivity, selectivity, and cost. The 2,3,5-trisubstituted pyridine core is a privileged scaffold, integral to numerous bioactive molecules and functional materials.[1] 2-Chloro-3,5-diiodopyridine presents itself as a premier building block for accessing this chemical space, offering a unique reactivity profile that enables complex, multi-step functionalization with high precision. However, its specialized nature often comes with a higher initial procurement cost compared to simpler halogenated pyridines.
This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance and economic viability against a common alternative, 2,3,5-trichloropyridine. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to inform your synthetic strategy.
The Strategic Advantage: Exploiting Differential Reactivity
The primary benefit of this compound lies in the pronounced reactivity difference between its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is overwhelmingly C–I > C–Br >> C–Cl.[2] This inherent hierarchy allows for a stepwise and site-selective functionalization of the pyridine ring. The two C-I bonds can be addressed first under milder conditions, leaving the more robust C-Cl bond untouched for a subsequent, more forcing reaction. This strategy is paramount in multi-step syntheses where protecting groups and sensitive functionalities must be preserved.
Furthermore, subtle electronic and steric differences between the C3 and C5 positions can be exploited to achieve regioselective mono-alkynylation or mono-arylation, a feat that is significantly more challenging with identically halogenated substrates. The choice of palladium catalyst and, crucially, the ancillary ligand can often steer the reaction to the desired position.[3][4]
Head-to-Head Comparison: this compound vs. 2,3,5-Trichloropyridine
To quantify the trade-offs, we compare the projected performance of this compound with 2,3,5-trichloropyridine, a widely used and less expensive intermediate.[5][6] While direct, side-by-side experimental data for this compound is limited in the literature, its reactivity can be confidently inferred from well-established principles and data on analogous diiodo- and chloro-iodopyridine systems.[7]
| Feature | This compound | 2,3,5-Trichloropyridine | Causality & Field Insights |
| Reaction Type | Sequential Suzuki & Sonogashira Couplings | Sequential Suzuki Couplings | The C-I bonds enable milder Sonogashira couplings, which are often difficult with C-Cl bonds.[8] |
| Initial Coupling (C5/C3) | Conditions: Mild (often room temp. to 80 °C) Catalyst: Standard Pd(PPh₃)₄, PdCl₂(dppf) Selectivity: High for C-I over C-Cl. Regioselectivity (C5 vs C3) can be ligand-controlled. | Conditions: Forcing (≥100 °C) Catalyst: Requires specialized, expensive catalysts (e.g., Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos, XPhos) Selectivity: Moderate to good regioselectivity at C2 is common, but achieving C3 or C5 selectivity can be challenging and catalyst-dependent. | The high strength of the C-Cl bond necessitates more active (and costly) catalyst systems and higher temperatures, increasing energy costs and the risk of side reactions. |
| Second Coupling (C3/C5) | Conditions: Mild Catalyst: Standard Pd catalysts Yield: Typically Good to High | Conditions: Forcing Catalyst: Specialized catalysts often still required Yield: Moderate to Good | The second coupling on the diiodo-scaffold remains efficient. For the trichloro-scaffold, the remaining C-Cl bonds may have altered reactivity, requiring re-optimization. |
| Final Coupling (C2) | Conditions: Forcing (≥100 °C) Catalyst: Specialized catalysts required | Conditions: Forcing Catalyst: Specialized catalysts required | Both scaffolds require forcing conditions to functionalize the final C2-Cl bond, leveling the playing field at this final stage. |
| Overall Process Yield | Potentially Higher | Potentially Lower | Milder conditions and higher selectivity in early steps for the diiodo-compound often lead to higher overall yields and significantly easier purification, reducing solvent waste and labor costs. |
| Reagent Cost | Higher (e.g., ~$100-200 / 100mg)[9] | Lower (e.g., ~$50-100 / 25g)[10] | The synthesis of multi-iodinated heterocycles is more complex than chlorination, leading to a higher upfront cost. |
| Catalyst Cost | Lower (Can use cheaper, standard Pd catalysts for initial steps) | Higher (Requires expensive, often proprietary, phosphine ligands throughout)[11] | The cost of specialized ligands can rival or exceed the cost of the palladium salt itself, significantly impacting the overall process cost.[12] |
The Economic Calculus: Beyond the Sticker Price
The true cost of a synthetic route extends far beyond the price of the starting material. A comprehensive analysis includes catalyst systems, energy consumption, and downstream processing.
Caption: Logical flow of the cost-benefit analysis.
As the diagram illustrates, the higher initial cost of this compound can be offset by savings in energy, catalyst expenses, and purification. This is especially true in complex, multi-step syntheses where maximizing the yield of a precious intermediate is paramount.
Experimental Protocols
The following protocols are representative methodologies for achieving selective functionalization. Researchers should note that optimization for specific substrates is always recommended.
Protocol 1: Regioselective Sonogashira Coupling at C5/C3 of an Iodo-Pyridine
This protocol is adapted from established procedures for Sonogashira couplings on iodo-substituted heterocycles.[13][14] It leverages the high reactivity of the C-I bond for mild, copper-free or copper-co-catalyzed alkynylation.
Objective: To selectively couple a terminal alkyne to one of the C-I positions, leaving the second C-I and the C-Cl bond intact for further functionalization.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) Iodide (CuI, 4 mol%) (Optional, for co-catalyzed reaction)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI (if used).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or warm gently (e.g., 40-50 °C) while monitoring progress by TLC or LC-MS. Note: The regioselectivity between C3 and C5 may be temperature and ligand dependent. Initial trials at room temperature are recommended to maximize selectivity.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to isolate the mono-alkynylated product.
Protocol 2: Suzuki Coupling at C2 of a Chloro-Pyridine
This protocol is representative of conditions required to activate the less reactive C-Cl bond, often after the more reactive positions have been functionalized.[15][16]
Objective: To couple an arylboronic acid to the C2-Cl position.
Materials:
-
2-Chloro-3,5-disubstituted-pyridine (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Inside a glovebox, charge an oven-dried reaction vial with the 2-chloro-pyridine substrate, arylboronic acid, base, Pd(OAc)₂, and the phosphine ligand.
-
Add the degassed solvent(s) to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a pre-heated aluminum block on a stirrer hotplate at 100-120 °C.
-
Stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Synthesis Workflow Visualization
The true value of this compound is realized in a synthetic campaign designed to build molecular complexity in a controlled manner.
Caption: A sequential cross-coupling workflow.
Conclusion
The decision to use this compound is a strategic one. While its initial purchase price is higher than alternatives like 2,3,5-trichloropyridine, its synthetic utility offers a compelling case for its use, particularly in scenarios where:
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
High regioselectivity is critical to avoid the formation of complex isomeric mixtures that require costly and time-consuming separation.
-
A diverse range of C-C bonds (sp², sp) are being installed , leveraging the full power of both Suzuki and Sonogashira couplings.
-
Overall process efficiency and yield are paramount , especially in the later stages of a synthesis targeting a high-value active pharmaceutical ingredient.
Ultimately, the "cost" of a reagent must be evaluated in the context of the entire synthetic route. For drug development professionals and researchers pushing the boundaries of molecular design, the precision, control, and efficiency afforded by this compound can provide a significant return on investment, accelerating discovery and streamlining the path to complex target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chemuniverse.com [chemuniverse.com]
- 10. Synthesis routes of 2,3,5-Trichloropyridine [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects and Reactivity of 2-Chloro-3,5-diiodopyridine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine ring is a privileged structure, ubiquitous in pharmaceuticals and functional materials. 2-Chloro-3,5-diiodopyridine has emerged as a uniquely versatile building block, offering a platform for sequential and site-selective cross-coupling reactions. This guide provides an in-depth analysis of the electronic factors governing its reactivity, objectively comparing its performance against relevant alternatives with supporting experimental data and mechanistic insights.
The Electronic Landscape: Deconstructing Substituent Effects
The reactivity of any substituted aromatic ring is a complex interplay of inductive and resonance effects, overlaid on the intrinsic electronic nature of the parent heterocycle. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly influences the reactivity of its substituent positions.
-
The Chloro Group (C2-Position): Positioned alpha to the ring nitrogen, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I). While halogens possess lone pairs capable of resonance donation (+R), the inductive effect is dominant for chlorine.[1] Its placement at the highly electron-deficient C2 position further amplifies this electron-withdrawing character.
-
The Iodo Groups (C3 & C5-Positions): Iodine is the least electronegative of the common halogens, resulting in a weaker inductive withdrawing effect (-I) compared to chlorine.[2] Its primary influence on reactivity in the context of cross-coupling is not electronic, but rather mechanical; the carbon-iodine (C-I) bond is significantly weaker and more polarizable than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This weakness is the critical factor that dictates its exceptional utility as a leaving group.
The combination of these substituents creates a pyridine ring that is highly activated for specific transformations. The strong electron-withdrawing nature of the C2-chloro group and the pyridine nitrogen lowers the electron density of the entire ring system, while the two C-I bonds provide highly reactive sites for palladium-catalyzed cross-coupling.
Caption: Electronic contributions of substituents on the pyridine ring.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The utility of a halogenated building block is defined by its performance in reactions that form new carbon-carbon and carbon-heteroatom bonds. The "gold standard" for these transformations is palladium-catalyzed cross-coupling. The reactivity of halopyridines in these reactions is governed primarily by the carbon-halogen (C-X) bond strength, which dictates the ease of the rate-determining oxidative addition step.[3] The established order of reactivity is I > Br > Cl > F.[3]
2.1. Regioselectivity: The Defining Advantage
For this compound, this reactivity differential is the source of its synthetic power. The C-I bonds will react selectively in the presence of the C-Cl bond under standard palladium-catalyzed conditions. This allows for a two-step, or even three-step, sequential functionalization of the pyridine core.
-
First Coupling: Occurs exclusively at one of the C-I positions (C3 or C5).
-
Second Coupling: Functionalizes the remaining C-I position.
-
Third Coupling: Requires more forcing conditions (e.g., stronger ligands, higher temperatures) to react at the C-Cl position.
This predictable regioselectivity provides a significant advantage over substrates with identical halogens, where statistical mixtures or complex ligand-controlled conditions are often required to achieve selectivity.[4]
2.2. Performance vs. Alternative Halopyridines
To contextualize the performance of this compound, we compare it to two logical alternatives in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
| Substrate | Key Differentiator | Suzuki Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| This compound | Excellent Regiocontrol. Two highly reactive C-I bonds and one robust C-Cl bond. | High yields at C-I positions under mild conditions. C-Cl bond remains intact. | Facile coupling at C-I sites. Ideal for synthesizing multi-substituted alkynylpyridines. | Selective amination at C-I positions is highly efficient. |
| 2,3,5-Trichloropyridine | Low Reactivity. Requires forcing conditions for all three positions. | Significantly higher temperatures and more active catalysts needed. Poor regioselectivity between C3 and C5. | Challenging to achieve high yields and selectivity. Often requires specialized catalysts. | Requires highly active catalyst systems, often with bulky, electron-rich phosphine ligands. |
| 2-Bromo-3,5-diiodopyridine | Subtle Electronic Difference. Bromine is less electronegative than chlorine. | Very similar reactivity to the chloro-analogue at the C-I positions. | Reactivity at C-I is nearly identical. The C-Br bond is more reactive than C-Cl for subsequent steps. | High efficiency at C-I positions. Subsequent amination at C-Br is easier than at C-Cl. |
Causality Behind Performance: The superior performance of this compound for controlled, sequential synthesis stems directly from the large energy gap between the C-I and C-Cl bond dissociation energies. This inherent property allows for a broad experimental window where C-I bonds can be selectively cleaved while the C-Cl bond remains unreactive. While 2-Bromo-3,5-diiodopyridine offers similar selectivity for the initial couplings, the smaller reactivity difference between C-Br and C-I bonds can sometimes lead to minor over-reaction products. Furthermore, the C2-chloro substituent makes the pyridine ring slightly more electron-deficient than its bromo counterpart, which can subtly increase the rate of oxidative addition at the iodo positions.[5]
Experimental Protocols & Methodologies
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below is a representative, self-validating procedure for the selective Suzuki-Miyaura coupling at the C-I positions of this compound.
Protocol: Selective Mon-Arylation of this compound
Objective: To selectively couple an arylboronic acid at one of the iodo-positions while leaving the second iodo and the chloro substituents intact.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or microwave vial, magnetic stir bar, nitrogen/argon line
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the mono-arylated product.
Caption: Standard experimental workflow for a selective Suzuki coupling.
Mechanistic Grounding: The Catalytic Cycle
The regioselectivity observed is rooted in the first step of the palladium catalytic cycle: oxidative addition. The Pd(0) catalyst will preferentially insert into the weakest carbon-halogen bond.[6]
Caption: Regioselective oxidative addition dictates the reaction pathway.
-
Oxidative Addition: The active Pd(0) catalyst inserts into a C-I bond of this compound, forming a Pd(II) intermediate. This step is highly selective for the C-I bond over the much stronger C-Cl bond.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments (the pyridine and the new aryl group) couple and are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[7]
Conclusion
The electronic and steric properties of this compound make it a superior building block for the synthesis of complex, multi-substituted pyridines. The strong inductive effect of the C2-chloro group activates the ring, while the two highly labile iodo substituents at C3 and C5 provide reactive handles for regioselective functionalization via palladium-catalyzed cross-coupling. Its distinct advantage over trichloro- or tribromo-pyridines lies in the predictable and controllable sequential reactivity afforded by the different carbon-halogen bond strengths. This allows researchers to build molecular complexity with precision, saving steps and avoiding tedious purification of isomeric mixtures, thereby accelerating discovery in drug development and materials science.[8]
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. lair.etamu.edu [lair.etamu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
Comparative Analysis of Leaving Group Ability (I vs. Cl) in 2-Chloro-3,5-diiodopyridine: A Guide for Synthetic Chemists
Abstract
In the landscape of heterocyclic chemistry, halopyridines are indispensable building blocks for the synthesis of pharmaceuticals and agrochemicals.[1][2] The molecule 2-Chloro-3,5-diiodopyridine presents a fascinating case study in reactivity and selectivity, featuring two distinct types of halogen substituents. This guide provides an in-depth comparative analysis of the leaving group ability of the chloride at the C2 position versus the iodides at the C3 and C5 positions in the context of nucleophilic aromatic substitution (SNAr) reactions. We will dissect the underlying electronic principles, present a robust experimental protocol for empirical validation, and discuss the strategic implications for complex molecule synthesis.
Theoretical Framework: A Tale of Two Effects
The reactivity of a leaving group in a nucleophilic aromatic substitution (SNAr) reaction is not governed by a single factor, but rather a confluence of electronic effects, positional activation, and the stability of the reaction intermediate. When comparing the chloride and iodide substituents on the this compound ring, two competing principles come into play: the inherent leaving group ability tied to bond strength and polarizability, and the powerful regiochemical activation conferred by the pyridine nitrogen.
The SNAr Mechanism on Pyridine
Nucleophilic aromatic substitution on pyridine proceeds via a two-step addition-elimination mechanism.[3][4] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, transiently breaking aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity is then restored by the expulsion of the leaving group.
The pyridine nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack. Crucially, this effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[7][8] When a nucleophile attacks at the C2 or C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom via resonance, providing substantial stabilization.[7][8] Conversely, attack at the C3 or C5 positions does not allow for this resonance stabilization, making the corresponding Meisenheimer complex significantly higher in energy and the reaction kinetically disfavored.[7][8]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The "Element Effect": Electronegativity vs. Bond Strength
In classic SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which correlates with the strength of the C-X bond and the stability of the resulting halide anion.[9] However, in many SNAr reactions, this trend is inverted: F > Cl > Br > I.[10][11][12][13] This "element effect" arises because the rate-determining step is typically the initial nucleophilic attack (Step 1), not the expulsion of the leaving group (Step 2).[6][13]
A highly electronegative atom like fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to attack.[12][14] This inductive activation accelerates the formation of the Meisenheimer complex, often outweighing the difficulty of breaking the strong C-F bond.
Hypothesis for this compound
Based on the principles above, we can formulate a clear hypothesis: Nucleophilic substitution on this compound will occur selectively at the C2 position, displacing the chloride ion.
The rationale is that the profound electronic stabilization of the Meisenheimer complex formed by attack at the C2 position is the dominant factor determining reactivity. While iodide is a better leaving group in terms of C-I bond strength and polarizability, the C3 and C5 positions lack the necessary activation by the ring nitrogen to facilitate the initial nucleophilic attack. Therefore, the C2-Cl bond, despite being stronger than the C-I bond, is poised for substitution due to its electronically privileged location.
Experimental Design: An Empirical Test
To validate our hypothesis, we propose a straightforward and self-validating experimental protocol designed to compare the reactivity of the chloro and iodo substituents directly.
Objective: To determine the site of nucleophilic substitution on this compound by reacting it with a model nucleophile and analyzing the product distribution over time.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| This compound (>97%) | Synthesis Grade | Commercial |
| Morpholine | Reagent Grade | Commercial |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercial |
| Ethyl Acetate | HPLC Grade | Commercial |
| Brine Solution | Saturated Aqueous | Lab Prepared |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial |
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere, add this compound (1.0 mmol, 374.3 mg).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) followed by anhydrous DMSO (10 mL).
-
Nucleophile Addition: Add morpholine (1.2 mmol, 104.5 mg, 0.105 mL) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 1h, 4h, 8h, 24h). Quench the aliquot with water and extract with ethyl acetate for analysis by LC-MS to identify starting material and any products formed.
-
Work-up (upon completion): Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel. Characterize the isolated product(s) by ¹H NMR, ¹³C NMR, and HRMS to confirm their structure.
Caption: Step-by-step experimental workflow for the comparative SNAr reaction.
Anticipated Results and Interpretation
The experimental outcome is expected to strongly support the initial hypothesis. Analysis of the reaction mixture will reveal the consumption of the starting material and the formation of a single major product: 4-(3,5-diiodo-pyridin-2-yl)morpholine .
Expected Data Summary
| Time (h) | This compound (%) | Product A* (%) | Other Isomers (%) |
| 0 | 100 | 0 | 0 |
| 1 | 75 | 25 | < 1 |
| 4 | 20 | 80 | < 1 |
| 8 | < 5 | > 95 | < 1 |
| 24 | 0 | > 99 | Not Detected |
*Product A: 4-(3,5-diiodo-pyridin-2-yl)morpholine (Chloride displacement product)
Data Interpretation
The selective formation of the C2-substituted product is a direct consequence of the stability of the corresponding Meisenheimer intermediate. As illustrated below, nucleophilic attack at C2 generates an anionic intermediate where the negative charge is favorably delocalized onto the ring nitrogen. This low-energy pathway is vastly preferred over the high-energy pathway involving attack at C3, where no such stabilization is possible.
Caption: Comparison of Meisenheimer intermediate stability for attack at C2 vs. C3.
Discussion and Implications for Synthetic Strategy
The clear experimental outcome confirms that for SNAr reactions on this compound, positional activation is the controlling factor, making chloride the superior leaving group by virtue of its location. The inherent properties of iodide as a leaving group are rendered irrelevant by the kinetic barrier to nucleophilic attack at the C3 and C5 positions.
This finding has significant practical implications for drug development professionals and synthetic chemists:
-
Selective Functionalization: The C2 position can be selectively functionalized with a wide range of nucleophiles (O-, N-, S-based) without disturbing the iodo groups.
-
Orthogonal Reactivity: The iodo substituents at the C3 and C5 positions, which are unreactive under SNAr conditions, are prime handles for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Iodoarenes are highly reactive in these transformations.
-
Strategic Synthesis: This predictable, orthogonal reactivity allows for a modular and efficient approach to building highly decorated and complex pyridine derivatives. One can first perform an SNAr reaction at C2, followed by sequential or simultaneous cross-coupling reactions at C3 and C5, providing access to a vast chemical space from a single starting material.
Conclusion
In the comparative analysis of leaving group ability on this compound, the chloride at the electronically activated C2 position is unequivocally more reactive in SNAr reactions than the iodides at the C3 and C5 positions. The decisive factor is not the intrinsic stability of the leaving group anion or the C-X bond strength, but the stability of the Meisenheimer intermediate, which is dramatically enhanced by resonance delocalization involving the ring nitrogen for attack at the C2 position. This principle allows chemists to leverage this compound as a powerful and versatile scaffold for the selective and sequential synthesis of complex, polysubstituted pyridines.
References
- 1. nbinno.com [nbinno.com]
- 2. chempanda.com [chempanda.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Reactivity of 2-Chloro-3,5-diiodopyridine and Other Dihaloheteroarenes in Cross-Coupling Reactions
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, dihaloheteroarenes serve as indispensable building blocks. Their utility lies in the ability to undergo selective functionalization at two distinct positions, enabling the rapid construction of complex molecular architectures. Among these, 2-Chloro-3,5-diiodopyridine stands out as a versatile trifunctional scaffold. This guide provides an in-depth technical comparison of its reactivity against other dihaloheteroarenes in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings.
The strategic placement of two iodine atoms and one chlorine atom on the pyridine ring of this compound offers a unique reactivity profile. The significant difference in carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl) is the primary determinant of chemoselectivity in cross-coupling reactions.[1] This intrinsic property allows for preferential reaction at the more labile C-I bonds, reserving the more robust C-Cl bond for subsequent transformations.
Understanding Regioselectivity in Dihalopyridines
The regioselectivity of cross-coupling reactions on dihalopyridines is a well-studied phenomenon. Generally, for dihalogenated 6-membered N-heteroarenes, halides positioned alpha (α) to the nitrogen atom are more reactive than those at more distant positions.[2] This is attributed to the electronic nature of the pyridine ring, where the C2 and C6 positions are more electron-deficient, making them more susceptible to oxidative addition by a Pd(0) catalyst.[2] Furthermore, the C-X bond at the α-position is often weaker.[2]
However, this conventional selectivity can be influenced and even inverted by several factors, including the choice of catalyst, ligands, and reaction conditions.[2][3] For instance, bulky N-heterocyclic carbene (NHC) or biarylphosphine ligands can promote unconventional site-selectivity.[2] Similarly, ligand-free conditions, often referred to as "Jeffery" conditions, have been shown to favor reaction at the C4 position in 2,4-dichloropyridine.[3]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions. The reactivity of dihaloheteroarenes in this reaction is highly dependent on the nature and position of the halogen atoms.
| Dihaloheteroarene | Position of Halogens | Typical Regioselectivity | Relative Reactivity |
| This compound | 2-Cl, 3-I, 5-I | C3/C5 > C2 | High |
| 2,4-Dichloropyridine | 2-Cl, 4-Cl | C2 > C4 (conventional)[3] | Moderate |
| 2,4-Dibromopyridine | 2-Br, 4-Br | C2 > C4 (conventional)[4][5] | High |
| 2,6-Dichloro-4-iodopyridine | 2-Cl, 6-Cl, 4-I | C4 > C2/C6 | Very High |
| 2,5-Dichloropyridine | 2-Cl, 5-Cl | C2 > C5 (conventional)[3] | Moderate |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloro-4-iodopyridine [6]
This protocol exemplifies the selective coupling at the iodine-bearing carbon.
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,6-dichloro-4-iodopyridine (1.0 mmol), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 equivalents).
-
Solvent Addition : Add an anhydrous solvent system, typically a mixture of toluene and water.
-
Reaction Conditions : Stir the mixture at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Stille Cross-Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide.[7] It is known for its tolerance of a wide variety of functional groups.[8][9] The reactivity trend of halogens (I > Br > Cl) is also pronounced in this reaction.
| Dihaloheteroarene | Position of Halogens | Typical Regioselectivity | Relative Reactivity |
| This compound | 2-Cl, 3-I, 5-I | C3/C5 > C2 | High |
| 2-Chloro-4-iodopyridine | 2-Cl, 4-I | C4 > C2[10] | Very High |
| 2,4-Dibromopyridine | 2-Br, 4-Br | C2 > C4 | High |
| 2-Chloro-5-iodopyrimidine | 2-Cl, 5-I | C5 > C2[11] | Very High |
Experimental Protocol: Stille Coupling of an Aryl Halide [8]
-
Reaction Setup : To a solution of the aryl halide (e.g., aryl iodide or bromide) in a suitable solvent (e.g., THF or DMF), add the organostannane reagent (e.g., tributyl(vinyl)tin).
-
Catalyst Addition : Add a palladium catalyst, such as Pd(PPh₃)₄, under an inert atmosphere.
-
Reaction Conditions : Heat the reaction mixture to the desired temperature and monitor its progress.
-
Work-up and Purification : After completion, perform a standard aqueous work-up, extract the product, dry the organic phase, and purify by chromatography.
Comparative Reactivity in Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[12][13] The reactivity follows the same general trend based on the carbon-halogen bond strength.
| Dihaloheteroarene | Position of Halogens | Typical Regioselectivity | Relative Reactivity |
| This compound | 2-Cl, 3-I, 5-I | C3/C5 > C2 | High |
| 2,4-Dibromopyridine | 2-Br, 4-Br | C2 > C4 | High |
| 2,6-Dichloro-4-iodopyridine | 2-Cl, 6-Cl, 4-I | C4 > C2/C6[6] | Very High |
| Aryl Iodides vs. Bromides | - | I > Br[12] | Higher for Iodides |
Experimental Protocol: Sonogashira Coupling of a Heteroaryl Halide [14]
-
Reaction Setup : In a reaction vessel, dissolve the heteroaryl halide (e.g., this compound), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition : Add a base, typically an amine such as triethylamine or diisopropylamine, followed by the terminal alkyne.
-
Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification : Quench the reaction, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.
Causality Behind Experimental Choices
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivities in cross-coupling reactions.
-
Catalyst and Ligand : The electronic and steric properties of the phosphine or N-heterocyclic carbene ligands on the palladium center significantly influence the rate of oxidative addition and reductive elimination. Bulky ligands can favor the formation of low-coordinate palladium species, which can alter regioselectivity.[2]
-
Base : The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the terminal alkyne in the Sonogashira reaction. The choice of base can affect reaction rates and, in some cases, selectivity.
-
Solvent : The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. In some instances, the solvent can play a more direct role in the catalytic cycle, as seen in Suzuki-Miyaura couplings where polar, oxygen-containing solvents can affect the selectivity for mono- versus difunctionalization of dihaloarenes.[15]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its predictable regioselectivity, stemming from the differential reactivity of its C-I and C-Cl bonds, allows for sequential and controlled functionalization. When benchmarked against other dihaloheteroarenes, its diiodo substitution pattern generally affords high reactivity in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, often under mild conditions. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the reactivity of this compound in comparison to other dihaloheteroarenes, supported by established experimental protocols and an analysis of the factors governing reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. nbinno.com [nbinno.com]
- 11. Intermediate role of 2-Chloro-5-iodopyrimidine in biological applications_Chemicalbook [chemicalbook.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-3,5-diiodopyridine
As a Senior Application Scientist, my goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the disposal of 2-Chloro-3,5-diiodopyridine, grounded in established safety protocols and regulatory principles. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory operations.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound is a halogenated heterocyclic compound. Its structure, containing both chlorine and iodine atoms bonded to a pyridine ring, dictates its chemical properties and necessitates a specific disposal pathway. Halogenated organic compounds are recognized for their potential persistence in the environment and the formation of hazardous byproducts if not disposed of correctly.[1]
Improper disposal, such as drain disposal or mixing with non-halogenated waste, is unacceptable. The carbon-halogen bonds are stable, and the compound can cause significant environmental contamination.[2] Furthermore, combustion under improper conditions can lead to the formation of highly toxic halogenated dioxins and furans.[1] Therefore, the core principle for the disposal of this compound is complete chemical destruction , not dilution or landfilling.
Key Compound Data
A summary of essential data for this compound is provided below for quick reference and risk assessment.
| Property | Value | Source |
| CAS Number | 856169-60-3 | [3] |
| Molecular Formula | C₅H₂ClI₂N | ECHEMI[3] |
| Molecular Weight | 353.34 g/mol | ECHEMI[3] |
| Appearance | Solid | Fisher Scientific[4] |
| Melting Point | 93 - 96 °C | Fisher Scientific[4] |
| Hazard Classifications | Acute Toxicity (Oral), Serious Eye Damage/Irritation, Skin Irritation | Fisher Scientific[4] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of waste generation to final disposal. Adherence to this workflow ensures safety, compliance, and environmental protection.
Step 1: Immediate On-Site Handling and Waste Segregation
This initial phase is critical for preventing cross-contamination and ensuring the safety of laboratory personnel.
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing safety goggles, chemical-impermeable gloves, and a lab coat.[3]
-
Prevent Dust Formation: As a solid, care must be taken to avoid generating dust during transfer.[3]
-
Segregate at the Source: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solid Waste." Never mix this compound waste with non-halogenated solvents, aqueous waste, or general laboratory trash.
-
Causality: Mixing with other waste streams complicates the disposal process, increases costs, and can lead to dangerous chemical reactions. Segregation is the foundation of a compliant waste management program.
-
Step 2: Waste Container Management and Labeling
Proper containment and labeling are mandated by regulatory bodies and are essential for safe transport and disposal.
-
Use a Suitable Container: The waste container must be chemically resistant, in good condition, and have a secure, tight-fitting lid.
-
Label Accurately: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (i.e., "this compound").[5] Include the approximate quantity or concentration.
-
Store Safely: Keep the sealed waste container in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible materials.[6]
Step 3: Primary Disposal Method - High-Temperature Incineration
The recommended and most effective method for destroying halogenated organic compounds is high-temperature incineration at a licensed chemical destruction facility.[3][7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They will manage the transport to a certified disposal facility.
-
Mechanism of Destruction: this compound must be incinerated at extremely high temperatures, typically above 1100 °C.[8]
-
Flue Gas Treatment (Scrubbing): The incineration process will liberate the halogen atoms as acidic gases (Hydrochloric Acid - HCl, and Hydroiodic Acid - HI). Licensed facilities are equipped with flue gas scrubbing systems.[3]
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
Prohibited Disposal Methods
To ensure safety and compliance, the following methods must never be used for the disposal of this compound:
-
Drain Disposal: This is strictly prohibited. The compound can persist in waterways and harm aquatic life.[3][6]
-
Mixing with Non-Halogenated Waste: This contaminates larger volumes of waste, increasing disposal costs and risks.
-
Disposal in Regular Trash: This can lead to environmental contamination of soil and groundwater through landfill leachate.[1]
-
Autoclaving: This is not a disposal method and can vaporize the compound, creating a dangerous inhalation hazard.[10]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of this compound with the highest standards of safety and environmental responsibility. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. zerowasteeurope.eu [zerowasteeurope.eu]
- 9. zeeco.com [zeeco.com]
- 10. case.edu [case.edu]
A Comprehensive Guide to the Safe Handling of 2-Chloro-3,5-diiodopyridine
As researchers and professionals in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, in-depth technical and procedural information for the safe handling of 2-Chloro-3,5-diiodopyridine, ensuring the well-being of laboratory personnel and the integrity of your research. This document is structured to provide not just a set of rules, but a framework for understanding the "why" behind each safety recommendation, fostering a culture of proactive risk mitigation.
Understanding the Hazard Profile of this compound
This compound is a halogenated pyridine derivative with a specific hazard profile that necessitates careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The known health effects include:
-
Acute Oral Toxicity : This compound is harmful if swallowed[1][2].
-
Serious Eye Damage/Irritation : Direct contact can cause serious eye damage[1][2].
-
Skin Irritation : May cause skin irritation upon contact[3][4].
-
Respiratory Irritation : Inhalation of dust may lead to respiratory irritation[3][4].
Given these potential hazards, a comprehensive safety plan is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following table summarizes the required PPE, with explanations for the necessity of each item.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards is crucial to protect against dust particles and potential splashes, which can cause serious eye damage.[1][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing. | To prevent skin contact, which can lead to irritation.[1][3][6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is recommended. A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | To prevent the inhalation of dust particles that can cause respiratory tract irritation.[3] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following protocol outlines the procedural steps for safely handling this compound in a laboratory setting. Adherence to this workflow is paramount for minimizing risk.
Preparation and Engineering Controls
-
Designated Area : All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5][6]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Gather Materials : Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the controlled area.
Handling the Compound
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Dispensing : Carefully weigh and dispense the solid compound, avoiding the generation of dust.[6] Use non-sparking tools to prevent ignition sources.[6]
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water.[3] Do not eat, drink, or smoke in the laboratory area.[1][3]
The following diagram illustrates the essential workflow for handling this compound.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical components of the chemical safety lifecycle.
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[3]
Disposal
-
Dispose of unused material and its container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][4]
-
Do not allow the chemical to enter drains, as its environmental impact has not been fully determined.[6]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1][3]
Accidental Release Measures
-
Evacuate : Evacuate personnel from the immediate area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Wearing appropriate PPE, sweep or shovel the spilled solid material into a suitable container for disposal.[3] Avoid creating dust.[3][6]
-
Decontamination : Clean the spill area thoroughly.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Your commitment to these principles is the bedrock of responsible scientific advancement.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
